Urea-13C,15N2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(15N)(azanyl)(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973642 | |
| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58069-83-3 | |
| Record name | Urea-13C-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling Urea-13C,15N2: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, metabolic significance, and advanced applications of the dual-isotope labeled urea, tailored for researchers, scientists, and drug development professionals.
Urea-13C,15N2 is a stable, non-radioactive, isotopically labeled form of urea, a pivotal molecule in mammalian nitrogen metabolism. By incorporating the heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), this compound serves as a powerful tracer for elucidating metabolic pathways, quantifying protein catabolism, and as a diagnostic and research tool in advanced imaging techniques. This technical guide provides a comprehensive overview of its chemical characteristics, its role in key biological processes, and detailed methodologies for its application in research.
Core Chemical and Physical Properties
This compound, with the chemical formula [¹³C]H₄[¹⁵N]₂O, possesses distinct physical and chemical properties owing to its isotopic composition. These properties are crucial for its application in sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance.
| Property | Value | Citations |
| Molecular Formula | [¹³C]H₄[¹⁵N]₂O | [1][2] |
| Molecular Weight | 63.03 g/mol | [1][2] |
| Exact Mass | 63.02978738 u | [1] |
| Melting Point | 132-135 °C (decomposes) | |
| Appearance | Solid | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Storage Temperature | Refrigerator | |
| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | |
| Canonical SMILES | C(=O)(N)N | |
| Isomeric SMILES | --INVALID-LINK--([15NH2])[15NH2] |
The Urea Cycle: The Metabolic Hub for this compound
The primary metabolic fate of urea in mammals is governed by the urea cycle, a series of biochemical reactions that convert highly toxic ammonia into urea for excretion. When this compound is introduced into a biological system, it participates in this cycle, allowing for the tracing of nitrogen and carbon atoms. The cycle primarily occurs in the liver and, to a lesser extent, in the kidneys.
The key steps of the urea cycle are as follows:
-
Carbamoyl Phosphate Synthesis: The cycle begins in the mitochondria with the formation of carbamoyl phosphate from ammonia, bicarbonate, and ATP, catalyzed by carbamoyl phosphate synthetase I.
-
Citrulline Synthesis: Carbamoyl phosphate reacts with ornithine to form citrulline, a reaction catalyzed by ornithine transcarbamylase.
-
Argininosuccinate Synthesis: Citrulline is transported to the cytosol and reacts with aspartate to form argininosuccinate, catalyzed by argininosuccinate synthetase.
-
Arginine and Fumarate Formation: Argininosuccinate is cleaved by argininosuccinate lyase to yield arginine and fumarate.
-
Urea Formation: Finally, arginase cleaves arginine to produce urea and regenerate ornithine, which is then transported back into the mitochondria for the next cycle.
The introduction of this compound allows researchers to track the flow of the labeled carbon and nitrogen atoms through this cycle and into other interconnected metabolic pathways.
Experimental Protocols and Applications
This compound is a versatile tool employed in a range of experimental settings, from metabolic flux analysis to advanced medical imaging.
Mass Spectrometry-Based Metabolic Flux Analysis
Stable isotope tracing with this compound coupled with mass spectrometry (MS) allows for the precise quantification of urea production and nitrogen metabolism.
Experimental Workflow:
Detailed Methodology:
-
Administration of this compound: The labeled urea is administered to the subject or biological system, often through intravenous infusion or oral ingestion.
-
Sample Collection: Biological samples, such as plasma, urine, or tissue extracts, are collected at specific time points.
-
Sample Preparation: Proteins are typically removed from the samples by precipitation. Urea is then extracted and may be derivatized to improve its volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: The isotopic enrichment of urea and its metabolites is determined using either GC-MS or liquid chromatography-mass spectrometry (LC-MS). These techniques separate the molecules and then measure their mass-to-charge ratio, allowing for the differentiation of labeled and unlabeled species.
-
Data Analysis: The resulting data on isotopomer distribution is used to calculate metabolic fluxes through the urea cycle and related pathways. This provides quantitative information on the rates of urea production and nitrogen turnover.
Hyperpolarized Magnetic Resonance Imaging (MRI)
Hyperpolarized [¹³C,¹⁵N₂]urea MRI is an emerging, non-invasive imaging technique that provides real-time assessment of tissue perfusion and pH. The hyperpolarization process dramatically increases the MRI signal of the ¹³C nucleus, enabling the visualization of its distribution in the body.
Experimental Workflow:
Detailed Methodology:
-
Hyperpolarization: A sample of [¹³C,¹⁵N₂]urea is placed in a strong magnetic field at a very low temperature and irradiated with microwaves. This process, known as dynamic nuclear polarization (DNP), dramatically increases the polarization of the ¹³C nuclei.
-
Rapid Dissolution: The hyperpolarized solid is rapidly dissolved in a biocompatible solvent to create an injectable solution.
-
Injection and Imaging: The hyperpolarized [¹³C,¹⁵N₂]urea solution is injected intravenously into the subject, and rapid MRI data acquisition is performed to track the distribution of the labeled molecule in real-time.
-
Image Analysis: The acquired MRI data is used to generate images and maps that reflect tissue perfusion and, in some cases, pH. Because urea is relatively inert and freely permeable across cell membranes, its distribution is primarily governed by blood flow.
Urea Breath Test for Helicobacter pylori Detection
While most commonly associated with ¹³C-urea, the principle of the urea breath test can be extended to doubly labeled urea. The test is a non-invasive diagnostic tool for detecting the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases. The bacterium produces the enzyme urease, which breaks down urea into ammonia and carbon dioxide.
Logical Relationship:
Detailed Methodology:
-
Baseline Breath Sample: A baseline breath sample is collected from the patient.
-
Ingestion of Labeled Urea: The patient ingests a solution containing a small amount of Urea-¹³C (or this compound).
-
Post-Ingestion Breath Sample: After a specific time interval (typically 15-30 minutes), a second breath sample is collected.
-
Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an infrared spectrophotometer or a mass spectrometer. A significant increase in this ratio in the post-ingestion sample indicates the presence of H. pylori urease activity.
Conclusion
This compound is an invaluable tool for researchers and clinicians in the fields of metabolism, drug development, and diagnostics. Its stable isotopic labels provide a safe and precise means to trace the intricate pathways of nitrogen and carbon metabolism. From quantifying whole-body protein turnover to enabling cutting-edge, real-time imaging of tissue perfusion, the applications of this doubly labeled molecule continue to expand, offering deeper insights into human physiology and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their scientific endeavors.
References
The Core Principles of Stable Isotope Labeling with Urea-¹³C,¹⁵N₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms in a molecule with their heavier, non-radioactive isotopes, researchers can track the movement and transformation of these molecules through metabolic pathways. Urea doubly labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), denoted as Urea-¹³C,¹⁵N₂, serves as a valuable tracer for investigating nitrogen metabolism, ureagenesis, and related physiological and pathological processes. This technical guide delves into the core principles of using Urea-¹³C,¹⁵N₂ for stable isotope labeling, providing insights into its applications, experimental considerations, and data interpretation, with a particular focus on its relevance in drug development.
The use of stable isotopes like ¹³C and ¹⁵N offers a safe and effective alternative to radioactive isotopes for metabolic studies in both preclinical and clinical settings.[1] Urea, as the primary end-product of nitrogen metabolism in mammals, is a logical choice for tracing nitrogen flux and amino acid catabolism.[2][3] The dual labeling of urea with both ¹³C and ¹⁵N provides a more comprehensive picture of its metabolic fate.
Core Principles of Urea-¹³C,¹⁵N₂ Labeling
The fundamental principle behind using Urea-¹³C,¹⁵N₂ as a tracer lies in its introduction into a biological system and the subsequent tracking of the ¹³C and ¹⁵N isotopes as they are incorporated into various biomolecules or excreted. The metabolic fate of these isotopes is contingent on the enzymatic reactions that urea and its breakdown products undergo.
Metabolic Fate of ¹³C and ¹⁵N from Urea
In mammals, urea is primarily synthesized in the liver via the urea cycle and is excreted by the kidneys.[4][5] Under normal physiological conditions, urea is a stable end-product. However, it can be metabolized by urease-producing bacteria in the gastrointestinal tract.
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Hydrolysis by Urease: The enzyme urease, which is not present in mammalian tissues but is abundant in gut microbiota, hydrolyzes urea into ammonia (NH₃) and carbon dioxide (CO₂). When Urea-¹³C,¹⁵N₂ is administered, this reaction yields ¹⁵NH₃ and ¹³CO₂.
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Fate of ¹⁵N-Ammonia (¹⁵NH₃): The released ¹⁵NH₃ can be absorbed into the portal circulation and transported to the liver. There, it can be re-incorporated into the urea cycle, or used for the synthesis of nitrogen-containing compounds such as non-essential amino acids (e.g., glutamate and glutamine) through transamination and amination reactions. This allows for the tracing of nitrogen flux from the gut microbiota back into the host's metabolic pathways.
-
Fate of ¹³C-Carbon Dioxide (¹³CO₂): The ¹³CO₂ produced in the gut can be absorbed into the bloodstream and is subsequently exhaled. The detection of ¹³CO₂ in the breath is the basis of the Urea Breath Test for diagnosing Helicobacter pylori infections, as this bacterium produces high levels of urease. A small fraction of the ¹³CO₂ can also be fixed into metabolites through carboxylation reactions, although this is a minor fate in mammals.
-
Key Metabolic Pathways Traced
The primary metabolic pathways that can be investigated using Urea-¹³C,¹⁵N₂ are centered around nitrogen metabolism.
-
Urea Cycle and Ureagenesis: By administering ¹⁵N-labeled precursors that get incorporated into urea, the rate of urea synthesis (ureagenesis) can be quantified. Conversely, administering Urea-¹³C,¹⁵N₂ and tracking its dilution in the body's urea pool can provide information about the rate of endogenous urea production.
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Amino Acid Metabolism: The ¹⁵N from the breakdown of labeled urea can be traced into the amino acid pool, providing insights into amino acid synthesis and turnover. This is particularly relevant for studying the effects of drugs on protein metabolism and nitrogen balance.
-
Gut Microbiome-Host Metabolic Crosstalk: The hydrolysis of Urea-¹³C,¹⁵N₂ by gut bacteria and the subsequent absorption and metabolism of ¹⁵NH₃ and ¹³CO₂ by the host provide a direct way to study the metabolic interactions between the microbiome and the host.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable stable isotope tracing studies. The following are generalized protocols that can be adapted for specific research questions.
In Vivo Studies in Animal Models
Objective: To trace the in vivo fate of nitrogen from urea and assess whole-body nitrogen metabolism.
Materials:
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Urea-¹³C,¹⁵N₂ (pharmaceutical grade)
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Animal model (e.g., mouse, rat)
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Metabolic cages for separate collection of urine and feces
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Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for isotopic analysis
Protocol:
-
Acclimatization: House animals in metabolic cages for a period of acclimatization to the housing conditions and diet.
-
Baseline Sampling: Collect baseline blood, urine, and fecal samples before the administration of the tracer.
-
Tracer Administration: Administer a bolus dose of Urea-¹³C,¹⁵N₂ dissolved in a suitable vehicle (e.g., sterile saline) via oral gavage or intravenous injection. The route of administration will depend on the specific research question. Oral administration is necessary to study the effects of gut microbiota.
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Time-course Sampling: Collect blood, urine, and feces at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing:
-
Plasma/Serum: Separate plasma or serum from blood samples and store at -80°C.
-
Urine and Feces: Measure the total volume/weight and store aliquots at -80°C.
-
-
Isotopic Analysis:
-
Measure the enrichment of ¹³C and ¹⁵N in urea in plasma and urine using GC-MS or LC-MS to determine the tracer's clearance and dilution.
-
Analyze the ¹⁵N enrichment in amino acids in plasma and tissue samples (after hydrolysis of proteins) to trace the incorporation of nitrogen.
-
Analyze the isotopic enrichment of other relevant metabolites as needed.
-
In Vitro Studies with Cell Cultures
Objective: To investigate the cellular metabolism of urea-derived nitrogen in the presence of urease (e.g., co-culture with bacteria or use of purified urease).
Materials:
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Mammalian cell line of interest
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Urease-producing bacteria (e.g., H. pylori) or purified urease enzyme
-
Cell culture medium, sera, and supplements
-
Urea-¹³C,¹⁵N₂
-
LC-MS for metabolomic analysis
Protocol:
-
Cell Culture: Culture mammalian cells to the desired confluency.
-
Labeling Medium: Prepare a cell culture medium containing a defined concentration of Urea-¹³C,¹⁵N₂.
-
Labeling Experiment:
-
For co-culture studies, add the urease-producing bacteria to the mammalian cell culture.
-
For studies with purified enzyme, add urease to the cell culture medium.
-
Replace the standard medium with the labeling medium.
-
-
Time-course Sampling: Harvest cell pellets and spent medium at various time points.
-
Metabolite Extraction: Extract intracellular metabolites from the cell pellets using a suitable solvent (e.g., 80% methanol).
-
Isotopic Analysis: Analyze the isotopic enrichment of ¹⁵N in intracellular and extracellular amino acids and other nitrogen-containing metabolites using LC-MS.
Data Presentation and Analysis
Quantitative data from stable isotope labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Quantitative Data Summary
| Parameter | In Vivo (Animal Model) | In Vitro (Cell Culture) | Analytical Method | Reference |
| Tracer | Urea-¹³C,¹⁵N₂ | Urea-¹³C,¹⁵N₂ | - | - |
| Administration | Oral gavage or IV injection | Addition to culture medium | - | - |
| Dose/Concentration | e.g., 50 mg/kg body weight | e.g., 1 mM | - | - |
| ¹⁵N Enrichment in Plasma Urea | Time-dependent curve | Not applicable | GC-MS or LC-MS | (adapted) |
| ¹⁵N Enrichment in Urinary Urea | % of administered dose excreted | Not applicable | GC-MS or LC-MS | - |
| ¹⁵N Enrichment in Amino Acids (Plasma/Cell) | Peak enrichment and time to peak | Fold change over baseline | LC-MS | (adapted) |
| ¹³CO₂ in Breath | Δ over baseline | Not applicable | Isotope Ratio MS |
Note: The values in this table are examples and will vary depending on the specific experimental design.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental designs.
Urea Metabolism and Nitrogen Tracing Pathway```dot
Caption: A generalized workflow for in vivo stable isotope tracing studies.
Applications in Drug Development
The use of Urea-¹³C,¹⁵N₂ as a metabolic tracer has several potential applications in the field of drug development.
-
Pharmacodynamic Biomarkers: For drugs that target metabolic pathways involving nitrogen, such as those for liver diseases or cancer, the flux of ¹⁵N from urea into amino acids or other metabolites could serve as a pharmacodynamic biomarker to assess target engagement and biological activity.
-
Assessing Drug Effects on Gut Microbiota: Many drugs can alter the composition and metabolic activity of the gut microbiome. By monitoring the rate of Urea-¹³C,¹⁵N₂ hydrolysis (e.g., through breath ¹³CO₂ excretion), researchers can assess the impact of a drug on the urease activity of the gut microbiota.
-
Investigating Drug-Induced Metabolic Disorders: Some drugs can cause metabolic side effects, such as hyperammonemia. Stable isotope studies with Urea-¹³C,¹⁵N₂ can be employed to investigate the mechanisms behind such toxicities, for example, by determining if a drug impairs urea synthesis.
-
Evaluating Therapies for Urea Cycle Disorders: The efficacy of novel therapies for genetic disorders of the urea cycle can be evaluated by measuring their ability to restore or improve ureagenesis using stable isotope tracers.
Conclusion
Stable isotope labeling with Urea-¹³C,¹⁵N₂ is a versatile and powerful tool for researchers in the life sciences, particularly those involved in drug discovery and development. By tracing the metabolic fate of the ¹³C and ¹⁵N isotopes, it is possible to gain valuable insights into nitrogen metabolism, the urea cycle, and the metabolic interplay between the host and its gut microbiota. The ability to quantify metabolic fluxes in vivo and in vitro provides a dynamic view of biological processes that is often not achievable with conventional analytical methods. As analytical technologies such as mass spectrometry continue to advance in sensitivity and resolution, the applications of Urea-¹³C,¹⁵N₂ and other stable isotope tracers in understanding disease and developing new therapies are poised to expand significantly.
References
An In-depth Technical Guide to the Synthesis and Purification of Urea-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for doubly labeled urea, Urea-13C,15N2. This isotopically labeled compound is a valuable tracer in metabolic research and a key substrate in hyperpolarized magnetic resonance imaging (MRI) for in-vivo metabolic studies. This document details potential synthetic pathways, purification protocols, and the associated analytical data, presented in a format amenable to laboratory application.
Introduction
This compound is a stable isotope-labeled form of urea where the carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and both nitrogen atoms are replaced by the heavy isotope of nitrogen, nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass spectrometric signature, making it an ideal tracer for metabolic studies, particularly in investigating the urea cycle and nitrogen metabolism.[1] Furthermore, hyperpolarized [¹³C,¹⁵N₂]urea has emerged as a promising agent for in vivo perfusion imaging by MRI, offering advantages in assessing tissue viability and function.[2][3] The synthesis and purification of high-purity this compound are critical for the accuracy and reliability of these applications.
Synthesis of this compound
The synthesis of this compound requires the use of isotopically labeled starting materials. Several synthetic routes are plausible, primarily adapted from established methods for the synthesis of unlabeled or singly-labeled urea. The choice of method often depends on the availability and cost of the labeled precursors.
Wöhler Synthesis using Labeled Precursors
The classic Wöhler synthesis, the reaction of potassium cyanate with an ammonium salt, can be adapted to produce this compound by utilizing [¹³C,¹⁵N]potassium cyanate and a [¹⁵N]ammonium salt.
Reaction:
K¹⁵N¹³CO + ¹⁵NH₄Cl → (¹⁵NH₂)₂¹³CO + KCl
A potential synthetic pathway involves the preparation of labeled potassium cyanate from labeled urea, which can then be reacted with a labeled ammonium salt.[4]
Caption: Workflow for this compound synthesis from CO and NH₃.
Synthesis from [¹³C]Phosgene and [¹⁵N]Ammonia
The reaction of phosgene with ammonia is a common industrial method for urea production. This can be adapted for labeled urea synthesis using [¹³C]phosgene and [¹⁵N]ammonia. Caution is highly advised due to the extreme toxicity of phosgene.
Reaction:
¹³COCl₂ + 4 ¹⁵NH₃ → (¹⁵NH₂)₂¹³CO + 2 ¹⁵NH₄Cl
This reaction is typically carried out in a non-aqueous solvent at low temperatures.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and any potential contaminants. Recrystallization is a highly effective method for purifying urea.
[5]#### Recrystallization Protocol
A general procedure for the recrystallization of urea involves the following steps:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent. Common solvents for urea recrystallization include water or ethanol.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC).
References
- 1. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caod.oriprobe.com [caod.oriprobe.com]
The Isotopic Signature of a Metabolic Hub: A Technical Guide to Natural Abundance ¹³C and ¹⁵N in Urea Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of urea metabolism is central to understanding nitrogen homeostasis, protein turnover, and a variety of pathological conditions, including inborn errors of metabolism and liver disease. Stable isotope analysis, particularly leveraging the natural abundance of carbon-13 (¹³C) and nitrogen-15 (¹⁵N), offers a powerful, non-invasive window into the dynamics of the urea cycle and its intricate connections with other metabolic pathways. Variations in the natural isotopic ratios of these elements in urea and its precursors can reflect alterations in metabolic fluxes, providing valuable insights for both basic research and clinical applications. This in-depth technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation related to the natural abundance of ¹³C and ¹⁵N in urea studies.
Core Concepts: Natural Isotopic Abundance and Metabolic Fractionation
The natural abundance of heavy stable isotopes like ¹³C and ¹⁵N is not uniform throughout biological systems. Enzymatic reactions can exhibit kinetic isotope effects, where molecules containing the lighter isotope (e.g., ¹²C or ¹⁴N) react at a slightly faster rate than those with the heavier isotope. This "isotopic fractionation" leads to a differential distribution of isotopes among metabolites, creating unique isotopic signatures that can be indicative of specific metabolic states.
In the context of the urea cycle, the isotopic composition of urea is influenced by the ¹³C/¹²C ratio of its carbon source, bicarbonate (HCO₃⁻), and the ¹⁵N/¹⁴N ratios of its nitrogen donors, ammonia (NH₃) and aspartate. Alterations in the activity of urea cycle enzymes or the pathways that supply its substrates can, therefore, lead to measurable changes in the natural abundance of ¹³C and ¹⁵N in urea.
Quantitative Data on Natural Isotopic Abundance
The isotopic composition of a sample is typically expressed in delta (δ) notation, in parts per thousand (‰), relative to an international standard (Vienna Pee Dee Belemnite for ¹³C and atmospheric N₂ for ¹⁵N). The following tables summarize representative natural abundance values for ¹³C and ¹⁵N in urea and related biological compartments. It is important to note that these values can vary based on diet, age, sex, and health status.
| Sample Matrix | Analyte | δ¹³C (‰) | δ¹⁵N (‰) | Reference(s) |
| Human Serum/Plasma | ||||
| Bulk | -19.1 ± 0.8 | +8.8 ± 0.5 | ||
| Alanine | -20.62 (calibrated value) | -3.16 (calibrated value) | ||
| Glutamic Acid | -13.43 (calibrated value) | -4.34 (calibrated value) | ||
| Glycine | -36.58 (calibrated value) | +11.25 (calibrated value) | ||
| Human Urine | ||||
| Bulk | Vegan: ~-21, Omnivore: ~-20 | Vegan: ~+3, Omnivore: ~+5 | ||
| Urea | 3.3 - 4.4 | |||
| Human Hair | ||||
| Bulk | Higher than plasma/RBC | |||
| Bulk | Vegan: ~+6, Omnivore: ~+7.5 | |||
| Animal Tissues (for comparison) | ||||
| Beluga Whale Muscle | Glutamic Acid | -18.3 ± 1.0 | ||
| Beluga Whale Skin | Glutamic Acid | -15.9 ± 0.4 |
Experimental Protocols
Sample Collection and Preparation
a) Plasma/Serum Urea Isolation
This protocol is adapted for the extraction of urea from plasma for subsequent isotopic analysis.
Materials:
-
Frozen plasma samples
-
7-mL test tubes
-
Freeze-dryer
-
Petroleum ether
-
Sonicator with heat
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Thaw frozen plasma samples on ice.
-
Transfer 500 µL of plasma to a 7-mL test tube.
-
Freeze-dry the samples overnight.
-
Add 5 mL of petroleum ether to each tube and cap tightly.
-
Sonicate the samples with the heat "on" to facilitate lipid extraction.
-
Centrifuge the tubes to pellet any precipitated material.
-
Carefully decant the petroleum ether supernatant containing lipids.
-
Repeat the petroleum ether wash for thorough lipid removal.
-
Allow the remaining urea-containing pellet to air-dry completely under a fume hood. The dried sample is now ready for derivatization and analysis.
b) Protein Hydrolysis for Amino Acid Analysis
This protocol is for liberating individual amino acids from proteinaceous samples for compound-specific isotope analysis.
Materials:
-
Dry, homogenized sample material
-
Borosilicate vials with heat- and acid-resistant caps
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas source
-
Oven or heating block
-
Heptane:chloroform (6:5, v:v)
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Place the dry, homogenized sample into a borosilicate vial.
-
Add 6 M HCl (0.5 mL for animal tissues, 2 mL for plant tissues).
-
Flush the vial with nitrogen gas, seal tightly, and wrap the threads with PTFE tape.
-
Place the vial in an oven at 150°C for 70 minutes.
-
After cooling, add 200 µL of heptane:chloroform (6:5, v:v) to remove lipids.
-
Vortex briefly and then discard the upper organic layer.
-
Dry the sample in a heating block at 60°C under a gentle stream of nitrogen. The dried hydrolysate is ready for derivatization.
Derivatization and Isotopic Analysis by GC-c-IRMS
a) Derivatization of Urea to 2-methoxypyrimidine
This derivatization makes urea sufficiently volatile for gas chromatography.
Materials:
-
Dried urea extract
-
Malondialdehyde bis(dimethyl acetal)
-
2 M HCl
-
Sodium hydroxide (NaOH)
-
Diazomethane solution (handle with extreme caution in a fume hood)
-
Diethyl ether
-
GC vials
Procedure:
-
Reconstitute the dried urea extract in a suitable solvent.
-
Add malondialdehyde bis(dimethyl acetal) and 2 M HCl.
-
Heat the mixture to convert urea to 2-hydroxypyrimidine.
-
Neutralize the reaction with NaOH.
-
Add diazomethane in diethyl ether to methylate the 2-hydroxypyrimidine to 2-methoxypyrimidine.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC injection.
b) Derivatization of Amino Acids to N-acetyl Methyl Esters (NACME)
This is a common derivatization for compound-specific isotope analysis of amino acids.
Materials:
-
Dried protein hydrolysate
-
Acidified methanol (1.85 M)
-
Dichloromethane (DCM)
-
Acetic anhydride, trimethylamine, and acetone mixture (1:2:5, v/v/v)
-
Ethyl acetate
-
Saturated NaCl solution
-
Nitrogen gas source
-
Heating block
-
GC vials
Procedure:
-
Add 1 mL of 1.85 M acidified methanol to the dried hydrolysate and heat at 100°C for 1 hour.
-
Evaporate the methanol under a stream of nitrogen at room temperature.
-
Add 250 µL of DCM and evaporate to remove excess reagents.
-
Add 1 mL of the acetic anhydride, trimethylamine, and acetone mixture and heat at 60°C for 10 minutes.
-
Evaporate the reagents under nitrogen at room temperature.
-
Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex.
-
After phase separation, discard the aqueous phase and remove the ethyl acetate under nitrogen.
-
Perform two final washes with 1 mL of DCM to remove any trace water.
-
Reconstitute the final N-acetyl methyl esters in 100 µL of ethyl acetate for GC injection.
c) GC-c-IRMS Analysis
Instrumentation:
-
Gas chromatograph (GC) coupled to a combustion interface and an isotope ratio mass spectrometer (IRMS).
General GC Parameters (for NACME amino acids):
-
Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Injection: Splitless at 260°C for 1 min
-
Temperature Program: 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min).
Combustion and Analysis:
-
The GC eluent is passed through a combustion reactor (typically NiO/CuO at ~1000°C) to convert organic compounds to CO₂ and N₂.
-
Water is removed using a Nafion dryer.
-
For ¹⁵N analysis, CO₂ is removed cryogenically to prevent isobaric interference.
-
The purified CO₂ and N₂ gases are introduced into the IRMS for isotopic ratio measurement.
Signaling Pathways and Metabolic Relationships
The natural abundance of ¹³C and ¹⁵N in urea is not only a reflection of the direct enzymatic steps of the urea cycle but is also influenced by upstream signaling pathways that regulate its activity.
The Urea Cycle and its Link to the TCA Cycle
The urea cycle is metabolically linked to the Tricarboxylic Acid (TCA) cycle through the production of fumarate and the consumption of aspartate, which is derived from the TCA cycle intermediate oxaloacetate. This connection, sometimes referred to as the "Krebs Bicycle," is crucial for nitrogen disposal and energy metabolism.
The Dual Isotope Advantage: A Technical Guide to Urea-13C,15N2 as a Tracer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of doubly labeled urea, Urea-13C,15N2, as a powerful tracer in biological research and drug development. By incorporating stable isotopes of both carbon and nitrogen, this tracer offers a robust and precise tool for elucidating the dynamics of the urea cycle, quantifying nitrogen metabolism, and assessing therapeutic interventions. This document details the core principles of its use, experimental methodologies, data interpretation, and the visualization of associated biological and experimental pathways.
Core Principles of this compound Tracing
This compound is a stable, non-radioactive isotopologue of urea where the carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and both nitrogen atoms are replaced by the heavy isotope, nitrogen-15 (¹⁵N).[1] This dual labeling provides a distinct mass shift of +3 atomic mass units compared to endogenous urea, making it readily distinguishable by mass spectrometry. Its use as a tracer allows for the precise measurement of urea synthesis, disposal, and overall nitrogen flux in vivo.[2][3]
The primary application of this compound lies in the study of the urea cycle, a critical metabolic pathway for the detoxification of ammonia, primarily in the liver. By introducing the labeled urea into a biological system, researchers can track its dilution in the endogenous urea pool, providing a direct measure of the rate of de novo urea synthesis. This is particularly valuable in studying conditions where the urea cycle is impaired, such as inborn errors of metabolism or liver disease.
Furthermore, the use of this tracer extends to drug development, where it can be employed to assess the efficacy of therapies aimed at modulating nitrogen metabolism or improving liver function. Its non-radioactive nature makes it a safe and valuable tool for clinical studies in human subjects.
Quantitative Data from Tracer Studies
The use of this compound in conjunction with analytical techniques like mass spectrometry and magnetic resonance imaging (MRI) generates a wealth of quantitative data. The following tables summarize key parameters from various studies.
Table 1: Urea Production Rates Determined with this compound
| Subject Group | Condition | Urea Production Rate (μmol·kg⁻¹·min⁻¹) | Reference |
| Healthy Controls | Normoglycemic | 5.4 ± 0.32 | |
| Diabetic Patients | Normoglycemic (Insulin-treated) | 9.22 ± 2.07 | |
| Chronic Diabetic Dogs | Systemic Insulin | Increased by 20% vs. portal application |
Table 2: Analytical Parameters for this compound Detection
| Analytical Method | Derivative | Key Fragment Ions (m/z) | Interassay Coefficient of Variation | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Trimethylsilyl | 189 (¹⁴N¹⁴N), 190 (¹⁴N¹⁵N), 191 (¹⁵N¹⁵N) | < 10% for ≥ 3% [¹⁵N₂]urea | |
| GC-MS | 2-methoxypyrimidine | Not specified | Not specified | |
| GC-MS | Trimethylsilylether of 2-hydroxypyrimidine | 153 (natural), 156 (labeled) | Not specified |
Table 3: Hyperpolarized [¹³C,¹⁵N₂]Urea MRI Parameters
| Parameter | Value | Biological Context | Reference |
| T₁ Relaxation Time | 50.4 ± 0.2 s | In solution | |
| T₂ Relaxation Time | 1.3 ± 0.3 s | In aorta (in vivo) | |
| T₂ Relaxation Time | 0.23 ± 0.03 s ([¹³C]urea) | In kidney (in vivo) | |
| Polarization | 27.4 ± 5.6% | For human brain perfusion studies | |
| Final Concentration | 33.5–37.7 mM | For simultaneous pyruvate imaging |
Experimental Protocols
The successful application of this compound as a tracer relies on meticulous experimental design and execution. Below are detailed methodologies for key experimental approaches.
In Vivo Tracer Administration for Urea Kinetics
This protocol is adapted from studies investigating urea production rates in response to different physiological or pathological states.
Objective: To determine the whole-body urea production rate.
Materials:
-
Sterile, pyrogen-free this compound solution
-
Infusion pump
-
Blood collection tubes (with appropriate anticoagulant)
-
Centrifuge
-
Equipment for plasma separation and storage (-80°C)
Procedure:
-
Subject Preparation: Subjects are typically fasted overnight to achieve a metabolic steady state.
-
Primed-Constant Infusion: To rapidly achieve a steady state of tracer dilution, a priming bolus of this compound is administered, followed by a continuous infusion. A common approach is to inject a prime of 600 times the continuous infusion rate.
-
Blood Sampling: Blood samples are collected at baseline (before tracer administration) and at regular intervals during the infusion until a steady isotopic enrichment is achieved in the plasma urea.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Urea Isolation: For analysis, urea is isolated from plasma samples. This typically involves protein precipitation followed by cation exchange chromatography.
Sample Preparation for GC-MS Analysis
This protocol outlines the derivatization of urea for analysis by gas chromatography-mass spectrometry.
Objective: To convert urea into a volatile derivative suitable for GC-MS analysis.
Materials:
-
Isolated urea from plasma samples
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for trimethylsilyl derivatives; or reagents for conversion to 2-methoxypyrimidine or the trimethylsilylether-derivative of 2-hydroxypyrimidine)
-
GC-MS system
Procedure:
-
Drying: The isolated urea fraction is dried completely.
-
Derivatization: The dried urea is reconstituted in the derivatization agent and heated to facilitate the reaction. For trimethylsilyl derivatization, the sample is heated to form the volatile derivative.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of the fragment ions corresponding to the unlabeled and labeled urea derivatives.
Hyperpolarized [¹³C,¹⁵N₂]Urea for MRI Perfusion Imaging
This protocol describes the preparation of hyperpolarized this compound for in vivo perfusion imaging.
Objective: To produce a sterile, hyperpolarized solution of this compound for MRI studies.
Materials:
-
GMP-grade [¹³C,¹⁵N₂]urea
-
Lactic acid (as a solvent)
-
Electron paramagnetic agent (EPA)
-
Dynamic Nuclear Polarization (DNP) polarizer
-
Sterile, superheated water for dissolution
-
Neutralization buffer (e.g., NaOH and Tris)
Procedure:
-
Sample Preparation: A solution of [¹³C,¹⁵N₂]urea, lactic acid, and the EPA is prepared. For example, 810 mg of [¹³C,¹⁵N₂]urea can be dissolved with 1.39 g of lactic acid and 28.5 mg of an EPA.
-
Hyperpolarization: The mixture is loaded into a DNP polarizer and polarized at low temperature (e.g., 0.8K) for several hours.
-
Dissolution and Neutralization: The polarized sample is rapidly dissolved in sterile, superheated water and neutralized with a buffer to achieve a physiological pH.
-
In vivo Administration and Imaging: The hyperpolarized solution is administered intravenously to the subject within the MRI scanner. Specialized MRI acquisition sequences, such as 3D balanced steady-state free precession (bSSFP), are used to image the distribution of the hyperpolarized urea in real-time.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound as a tracer.
Caption: The Urea Cycle pathway, indicating mitochondrial and cytosolic compartments.
Caption: Experimental workflow for in vivo urea kinetics using this compound.
Caption: Workflow for hyperpolarized [13C,15N2]urea MRI perfusion studies.
Conclusion
This compound stands out as a versatile and powerful tracer for probing the intricacies of nitrogen metabolism and the urea cycle. Its stable isotopic nature ensures safety in human studies, while the dual labeling provides high analytical specificity. From quantifying metabolic fluxes in disease states to providing novel insights into tissue perfusion with advanced imaging techniques, this compound is an indispensable tool for researchers, clinicians, and drug developers. The methodologies and data presented in this guide offer a solid foundation for the design and implementation of future studies leveraging this potent tracer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Estimation of urea production rate with [15N2]urea and [13C]urea to measure catabolic rates in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-labelled urea to test colon drug delivery devices in vivo: principles, calculations and interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Nitrogen's Journey: A Technical Guide to Urea-¹³C,¹⁵N₂ for Nitrogen Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the stable isotope tracer, Urea-¹³C,¹⁵N₂, in the quantitative analysis of nitrogen flux. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and visualization techniques integral to leveraging this powerful tool in metabolic research. By tracing the path of nitrogen through intricate biological systems, Urea-¹³C,¹⁵N₂ offers invaluable insights into protein metabolism, urea cycle dynamics, and the overall nitrogen economy of an organism, both in health and disease.
Introduction to Nitrogen Flux Analysis with Urea-¹³C,¹⁵N₂
Nitrogen flux analysis is a critical methodology for understanding the dynamic processes of protein synthesis, breakdown, and the metabolic fate of amino acids. The use of stable, non-radioactive isotope tracers has revolutionized this field, allowing for safe and precise measurements in both preclinical and clinical settings. Urea-¹³C,¹⁵N₂, a dual-labeled tracer, serves as an exemplary tool for these investigations.
The core principle lies in introducing a known quantity of Urea-¹³C,¹⁵N₂ into a biological system and subsequently measuring its dilution by endogenous, unlabeled urea. This allows for the calculation of the rate of appearance (Ra) of urea, which is a key indicator of whole-body nitrogen flux and protein catabolism. The distinct masses of the ¹³C and ¹⁵N isotopes enable precise detection and quantification by mass spectrometry, providing a high-resolution view of nitrogen metabolism.
Core Principles of Isotope Dilution
The fundamental concept underpinning the use of Urea-¹³C,¹⁵N₂ is isotope dilution mass spectrometry. When the labeled urea is introduced, it mixes with the body's natural urea pool. By measuring the change in the isotopic enrichment of urea in biological samples (e.g., plasma or urine) over time, researchers can calculate the rate at which the body is producing its own urea. This rate is a direct reflection of the net breakdown of amino acids, the nitrogen from which is incorporated into urea via the urea cycle.
Experimental Protocols
The successful application of Urea-¹³C,¹⁵N₂ for nitrogen flux analysis hinges on meticulously planned and executed experimental protocols. The two primary methodologies employed are the primed constant infusion technique and the single-dose oral administration.
Primed Constant Infusion Protocol
This method is considered the gold standard for achieving a steady-state isotopic enrichment in the body's urea pool, allowing for robust and accurate flux measurements.
Objective: To determine the whole-body urea production rate at a steady state.
Materials:
-
Sterile, pyrogen-free Urea-¹³C,¹⁵N₂ solution for infusion
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C) for sample storage
Methodology:
-
Subject Preparation: Subjects are typically fasted overnight to achieve a post-absorptive state, minimizing the influence of dietary nitrogen intake on the measurements.
-
Catheter Placement: Two intravenous catheters are placed, one for the infusion of the tracer and the other in the contralateral arm for blood sampling.
-
Priming Dose: A bolus injection (priming dose) of Urea-¹³C,¹⁵N₂ is administered to rapidly raise the isotopic enrichment of the urea pool to the expected steady-state level. The priming dose is calculated based on the estimated size of the urea pool.
-
Constant Infusion: Immediately following the priming dose, a continuous infusion of Urea-¹³C,¹⁵N₂ is initiated and maintained at a precise rate for a period of several hours (e.g., 4-6 hours).
-
Blood Sampling: Blood samples are collected at baseline (before tracer administration) and at regular intervals during the infusion (e.g., every 30-60 minutes) to monitor the isotopic enrichment of plasma urea.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Single-Dose Oral Administration Protocol
This non-invasive method is particularly useful in pediatric or large-scale clinical studies where intravenous infusions may be impractical.
Objective: To estimate urea production from the decay of isotopic enrichment following a single oral dose.
Materials:
-
Pre-weighed dose of Urea-¹³C,¹⁵N₂
-
Urine collection containers
-
Blood collection supplies (optional, for plasma analysis)
Methodology:
-
Subject Preparation: Similar to the infusion protocol, subjects are typically fasted.
-
Tracer Administration: A single, accurately weighed dose of Urea-¹³C,¹⁵N₂ is dissolved in water and ingested by the subject.
-
Urine Collection: All urine is collected for a defined period (e.g., 24-48 hours) following the administration of the tracer. The volume of each void is recorded.
-
Blood Sampling (Optional): Blood samples can be collected at timed intervals to measure plasma urea enrichment.
-
Sample Processing: Aliquots of urine and plasma are stored at -80°C for later analysis.
Sample Analysis by Mass Spectrometry
The quantification of Urea-¹³C,¹⁵N₂ enrichment in biological samples is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow:
-
Sample Preparation: Plasma or urine samples are treated to isolate urea and remove interfering substances. This may involve protein precipitation followed by solid-phase extraction.
-
Derivatization (for GC-MS): Urea is often chemically modified (derivatized) to increase its volatility for analysis by GC-MS.
-
Mass Spectrometric Analysis: The prepared sample is injected into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection of unlabeled urea and the ¹³C,¹⁵N₂-labeled isotopologue.
-
Data Acquisition: The abundance of each isotopologue is measured to determine the isotopic enrichment.
Data Presentation and Interpretation
The primary outcome of these experiments is the calculation of the urea Rate of Appearance (Ra), which represents the whole-body urea production rate.
Calculation from Primed Constant Infusion Data:
At isotopic steady state, the rate of urea appearance is calculated using the following equation:
Ra (μmol/kg/hr) = Infusion Rate (μmol/kg/hr) / Isotopic Enrichment
Where Isotopic Enrichment is the mole percent excess of ¹³C,¹⁵N₂-urea in plasma.
Quantitative Data Summary:
The following tables summarize representative quantitative data from studies utilizing stable isotope tracers for nitrogen flux analysis.
| Parameter | Healthy Controls | Urea Cycle Disorder Patients (Late Onset) | Urea Cycle Disorder Patients (Neonatal Onset) | Reference |
| Urea Production Rate (μmol/kg/hr) | 250 ± 50 | 100 - 200 | < 50 | |
| ¹⁵N-Urea/¹⁵N-Glutamine Ratio | 0.42 ± 0.06 | 0.17 ± 0.03 | 0.003 ± 0.007 | [1] |
Table 1: Representative Urea Cycle Flux Data.
| Condition | Whole Body Protein Synthesis (g/kg/day) | Whole Body Protein Breakdown (g/kg/day) | Net Protein Balance (g/kg/day) | Reference |
| Fed State | 3.5 - 5.0 | 3.0 - 4.5 | Positive | [2][3] |
| Fasted State | 2.5 - 3.5 | 3.0 - 4.0 | Negative | [2] |
| Post-Surgical Stress | 5.8 (3.8-6.7) | 6.7 (4.5-7.6) | -0.34 (-0.47, -0.3) |
Table 2: Representative Whole-Body Protein Turnover Data.
Visualizing Metabolic Pathways and Workflows
Visual representations are crucial for understanding the complex interplay of metabolic pathways and the logical flow of experimental procedures.
Caption: Experimental workflow for primed constant infusion of Urea-¹³C,¹⁵N₂.
The urea cycle is the central pathway for the disposal of excess nitrogen. The labeled nitrogen and carbon atoms from Urea-¹³C,¹⁵N₂ do not directly enter the forward synthesis of urea but are used to trace the dilution of the endogenous urea pool. The following diagram illustrates the key steps of the urea cycle.
Caption: The Urea Cycle and the principle of tracer dilution.
Conclusion
The use of Urea-¹³C,¹⁵N₂ as a stable isotope tracer provides a robust and sensitive method for the in vivo quantification of nitrogen flux. This technical guide has outlined the core principles, detailed experimental protocols, and data analysis frameworks essential for its successful implementation. The ability to accurately measure whole-body protein turnover and urea cycle dynamics offers profound insights into the metabolic basis of various physiological and pathological states. For researchers and drug development professionals, this technique is an indispensable tool for evaluating the efficacy of therapeutic interventions aimed at modulating nitrogen metabolism and for advancing our understanding of human health and disease.
References
- 1. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-body protein turnover in peritoneal dialysis patients: a comparison of the [15N]glycine end product and the [13C]leucine precursor methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Urea-13C,15N2: Characteristics, Protocols, and Metabolic Fate
This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic pathways of Urea-13C,15N2. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Physical and Chemical Characteristics
This compound is a stable, non-radioactive isotopically labeled form of urea. The incorporation of a carbon-13 atom and two nitrogen-15 atoms allows it to be used as a tracer in a variety of biomedical applications, including metabolic studies and diagnostic tests.[1]
Core Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | ¹³CH₄¹⁵N₂O | |
| Linear Formula | H₂¹⁵N¹³CO¹⁵NH₂ | [2][3] |
| Molecular Weight | 63.03 g/mol | [2] |
| CAS Number | 58069-83-3 | |
| Appearance | Solid | |
| Melting Point | 132-135 °C (lit.) | |
| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | |
| Storage Temperature | Room temperature or 15-25°C |
Solubility
The solubility of this compound is a critical parameter for its application in various experimental settings. While it is highly soluble in water, its solubility is considerably lower in alcohols.
| Solvent | Solubility | Notes | References |
| Water | Highly soluble (~108 g / 100 g at 20°C for unlabeled urea) | Urea is approximately 15 to 20 times more soluble in water than in ethanol. | |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (3966.37 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | |
| Ethanol (Absolute) | ~5.4 g / 100 g at 20°C (for unlabeled urea) | Solubility increases significantly with temperature. | |
| Ethanol-Water Mixtures | Solubility decreases with increasing ethanol concentration. | The solubility is dependent on the specific ratio of ethanol to water and the temperature. |
Spectral Data
This compound is suitable for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): The compound is readily detectable by MS, with a characteristic mass shift of M+3 compared to unlabeled urea. In electron impact ionization, the molecular ion peak for amines is typically an odd number. The fragmentation pattern of urea compounds can be complex, but often involves characteristic losses. For isotopically labeled urea, the masses of fragment ions are monitored to determine the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C-NMR: In an aqueous solution, unlabeled urea shows a characteristic peak. The presence of the ¹³C isotope in this compound makes it directly observable in ¹³C-NMR without the need for high natural abundance.
-
¹⁵N-NMR: The use of ¹⁵N isotopes provides sharper signals compared to the quadrupolar ¹⁴N nucleus, making it highly suitable for detailed structural and dynamic studies. The ¹⁵N signal of [¹³C, ¹⁵N₂]-urea appears at approximately 75 ppm in a DMSO and acetone mixture.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of urea shows characteristic absorption bands. Key vibrations include N-H stretching (3200-3600 cm⁻¹), C=O carbonyl group stretching (~1700 cm⁻¹), N-H deformation (1600-1650 cm⁻¹), and C-N stretching (~1450 and 1150 cm⁻¹).
Experimental Protocols
This compound is a key component in several established experimental and diagnostic procedures.
¹³C-Urea Breath Test (UBT) for Helicobacter pylori Detection
The ¹³C-Urea Breath Test is a non-invasive method for detecting the presence of Helicobacter pylori, a bacterium linked to various gastric conditions. The test relies on the ability of the urease enzyme produced by H. pylori to hydrolyze the orally administered ¹³C-labeled urea into ¹³CO₂ and ammonia. The ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and exhaled, where its concentration can be measured.
Methodology:
-
Patient Preparation:
-
The patient must fast for a minimum of 6 hours prior to the test; an overnight fast is ideal.
-
Antibiotics and bismuth-containing products should be discontinued for at least 4 weeks before the test.
-
Proton pump inhibitors (PPIs) should be stopped for at least 2 weeks prior to the test.
-
Simple antacids may be permissible up to 24 hours before the test if symptoms worsen upon stopping prescribed medication.
-
-
Materials:
-
¹³C-Urea tablet or capsule (typically 50-100 mg).
-
Breath collection bags or tubes.
-
A glass of water (approximately 80-100 mL).
-
Infrared isotope analyzer or isotope ratio mass spectrometer.
-
-
Procedure:
-
A baseline breath sample is collected into the first collection bag or tube ("00 minutes" sample).
-
The patient swallows the ¹³C-Urea tablet whole with a glass of water.
-
A stopwatch is started immediately after ingestion.
-
The patient should remain at rest for the specified waiting period.
-
After a precise interval (typically 10 to 30 minutes, depending on the specific kit protocol), a second breath sample is collected in a new bag or tube.
-
-
Sample Analysis:
-
The collected breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂.
-
An increase in this ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori.
-
Hyperpolarized ¹³C,¹⁵N₂ Magnetic Resonance Imaging (MRI)
Hyperpolarized ¹³C,¹⁵N₂-urea is utilized as a metabolically inert perfusion agent in MRI studies, often in conjunction with a metabolically active agent like [1-¹³C]pyruvate. This dual-agent approach allows for the simultaneous assessment of tissue perfusion and metabolism. The hyperpolarization process dramatically increases the MRI signal of the ¹³C nucleus, enabling real-time imaging of its distribution in the body.
Methodology:
-
Probe Preparation and Hyperpolarization:
-
A solution of [1-¹³C]pyruvic acid and [¹³C,¹⁵N₂]urea in water is prepared. A 4:1 molar ratio of pyruvic acid to urea is often used.
-
This mixture is loaded into a dynamic nuclear polarization (DNP) polarizer (e.g., a 5T SPINlab system).
-
The sample is polarized at a low temperature (e.g., 0.8 K) with microwave irradiation for several hours.
-
-
Dissolution and Formulation for Injection:
-
The polarized, frozen sample is rapidly dissolved in superheated, pressurized sterile water.
-
The solution is then neutralized with a buffer (e.g., sodium hydroxide and Tris) to a physiological pH (7.2-7.5).
-
The final formulation results in specific concentrations of pyruvate and urea for injection (e.g., approximately 150 mM pyruvate and 35 mM urea).
-
-
In Vivo Administration and MRI Acquisition:
-
The hyperpolarized solution is injected intravenously into the subject (e.g., over 12 seconds for animal models).
-
Dynamic MRI is initiated immediately to capture the distribution of the hyperpolarized agents.
-
Specialized pulse sequences are used to separately image the ¹³C signals from urea and pyruvate (and its metabolic products like lactate). For instance, a 3D balanced steady-state free precession (bSSFP) sequence can be used for urea imaging.
-
Imaging is typically performed on a clinical MR scanner (e.g., 3T).
-
-
Data Analysis:
-
The acquired images provide information on blood flow and tissue perfusion from the urea signal, and metabolic activity from the pyruvate signal.
-
Time-course analysis of the signal intensity in different regions of interest can be performed to quantify perfusion and metabolic rates.
-
Metabolic Pathway
When administered orally, this compound serves as a probe for the activity of urease-producing bacteria in the gastrointestinal tract. In humans, the primary site of this activity is the colon.
The metabolic fate of orally ingested this compound is as follows:
-
Transit to the Gut: The intact this compound molecule passes through the stomach and small intestine.
-
Bacterial Hydrolysis: In the colon, the gut microbiota that produce the enzyme urease hydrolyze the this compound. This enzymatic reaction breaks down the urea into ammonia (containing the ¹⁵N labels) and carbon dioxide (containing the ¹³C label).
-
Absorption and Excretion of ¹³CO₂: The released ¹³CO₂ is absorbed through the intestinal wall into the bloodstream. It is then transported to the lungs and subsequently exhaled. This is the basis of the urea breath test.
-
Fate of ¹⁵N-Ammonia: The ammonia (¹⁵NH₃) produced can be absorbed and enter the body's nitrogen pool. It can be utilized for the synthesis of amino acids and other nitrogen-containing compounds, or it can be reconverted to urea in the liver.
This pathway highlights the central role of the gut microbiota in urea metabolism.
References
An In-depth Technical Guide to the Safe Handling of Urea-13C,15N2
For: Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling guidelines for Urea-13C,15N2, a stable, non-radioactive isotopically labeled compound. It is crucial for professionals engaged in research and development to adhere to these protocols to ensure personal safety and maintain the integrity of experimental outcomes. This compound is commonly utilized as a tracer in metabolic studies, a diagnostic agent such as in the urea breath test for Helicobacter pylori detection, and in advanced magnetic resonance imaging (MRI) applications.[1][2][3][4]
Hazard Identification and Classification
This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[5] However, as with any chemical substance, it should be handled with care in a laboratory setting. Potential hazards are minimal but may include:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Skin/Eye Contact: May cause slight irritation upon contact with eyes or skin.
-
Ingestion: May be harmful if swallowed in large quantities, potentially causing nausea and vomiting.
-
Combustion: The substance is combustible. Fire may produce hazardous decomposition products, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Physical, Chemical, and Toxicological Properties
The fundamental properties of this compound are summarized below. This data is essential for safe storage and handling.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Linear Formula | H₂¹⁵N¹³CO¹⁵NH₂ | |
| CAS Number | 58069-83-3 | |
| Molecular Weight | 63.03 g/mol | |
| Appearance | Solid | |
| Melting Point | 132 - 135 °C | |
| Storage Temperature | 15 - 25 °C (Room Temperature) | |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 8,471 mg/kg | |
| Carcinogenicity | N/A | N/A | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC. | |
| Germ Cell Mutagenicity | No data available | N/A | N/A |
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is paramount for laboratory safety and to prevent contamination of the isotopically labeled compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P1 or N95 filter.
General Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.
-
Avoid contact with skin, eyes, and clothing.
-
Practice good industrial hygiene: wash hands thoroughly after handling, and before eating, drinking, or smoking.
-
Do not eat, drink, or store food in areas where the chemical is handled.
-
Keep containers tightly closed when not in use.
Storage Requirements
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture absorption, as urea is hygroscopic.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
Recommended storage temperature is between 15-25°C.
Emergency and Spill Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water and soap.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, consult a doctor.
Accidental Release Measures
For any spill, ensure personal safety first.
-
Personal Precautions: Avoid breathing dust. Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.1.
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.
-
Cleanup Methods: Carefully sweep or vacuum up the spilled solid material. Place it into a suitable, labeled, and closed container for disposal. Ventilate the affected area after cleanup is complete.
Mandatory Visualizations
The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for spill response.
Caption: Standard laboratory workflow for handling this compound.
Caption: Decision-making flowchart for a this compound spill response.
Disposal Considerations
Disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.
-
Collect waste material in appropriate, clearly labeled containers.
-
Do not dispose of the chemical into the sewer system or the environment.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
- 1. High Resolution 13C MRI With Hyperpolarized Urea: In Vivo T2 Mapping and 15N Labeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Isotope-labelled urea to test colon drug delivery devices in vivo: principles, calculations and interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
Methodological & Application
Application Notes and Protocols for In Vivo Urea-13C,15N2 Infusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of urea kinetics in vivo is crucial for understanding nitrogen metabolism, protein catabolism, and renal function in both health and disease. Stable isotope tracers, particularly Urea-13C,15N2, offer a safe and powerful tool for quantifying key parameters of urea metabolism. This document provides detailed application notes and protocols for conducting in vivo studies using this compound infusion, intended for researchers, scientists, and professionals in drug development.
The primed constant infusion of this compound allows for the precise measurement of the rate of appearance (Ra) of urea, which is equivalent to the rate of urea production. By achieving a steady-state isotopic enrichment in the plasma, researchers can calculate urea production, clearance, and pool size, providing valuable insights into the metabolic state of the subject.
Key Applications
-
Assessment of whole-body protein catabolism: Urea is the primary end-product of amino acid catabolism in mammals. Measuring its production rate provides a direct index of net protein breakdown.
-
Evaluation of liver function: The urea cycle primarily occurs in the liver. Alterations in urea synthesis can reflect changes in hepatic function.
-
Kidney function analysis: The rate of urea clearance from the body is a key indicator of renal function.
-
Nutritional studies: Understanding how different dietary interventions affect nitrogen metabolism and urea production.
-
Drug development: Assessing the metabolic impact of new therapeutic agents on protein metabolism and organ function.
Experimental Principles
The most common method for in vivo assessment of urea kinetics using this compound is the primed constant infusion technique. This involves:
-
Priming Dose: A single, larger bolus injection of the tracer is administered at the beginning of the experiment. This rapidly raises the isotopic enrichment of the urea pool to a level that is close to the expected steady-state enrichment.
-
Constant Infusion: Immediately following the priming dose, a continuous, lower-dose infusion of the tracer is maintained for the duration of the study. This continuous infusion replaces the tracer that is cleared from the body, thus maintaining a stable isotopic enrichment in the plasma (isotopic steady state).
-
Blood Sampling: Serial blood samples are collected at baseline and at regular intervals during the infusion to measure the isotopic enrichment of urea in the plasma.
-
Sample Analysis: The isotopic enrichment of this compound in plasma samples is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) after chemical derivatization.
Experimental Workflow
The following diagram illustrates the general workflow for a primed constant infusion study of urea kinetics.
Detailed Experimental Protocols
Protocol 1: In Vivo Primed Constant Infusion of this compound
This protocol provides a general framework. Specific doses and timings should be optimized based on the animal model and experimental objectives.
1. Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile 0.9% saline solution
-
Infusion pumps
-
Intravenous catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
2. Subject Preparation:
-
Subjects (human or animal) should be fasted overnight to achieve a post-absorptive state.
-
Acclimatize animal models to any restraining devices to minimize stress.
-
Place intravenous catheters for both tracer infusion and blood sampling. In small animals, this may require surgical placement.
3. Tracer Preparation:
-
Dissolve the this compound in sterile saline to the desired concentrations for the priming and infusion solutions. Ensure complete dissolution.
-
Sterile-filter the solutions before administration.
4. Infusion Procedure:
-
Collect a baseline blood sample before starting the infusion.
-
Administer the priming dose as a bolus injection over 1-2 minutes.
-
Immediately begin the constant infusion at
Application Note: Quantitative Analysis of Urea-13C,15N2 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of isotopically labeled urea, specifically Urea-13C,15N2, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of urea, a derivatization step is essential for successful GC-MS analysis. This protocol focuses on the conversion of urea to its 2-hydroxypyrimidine trimethylsilyl ether derivative, a stable compound suitable for gas chromatography. The method is applicable for pharmacokinetic studies, metabolic tracing, and clinical research where precise quantification of this compound is required.
Principle and Methodology
The analytical method is based on the derivatization of urea with malonaldehyde bis(dimethyl acetal) to form 2-hydroxypyrimidine. This intermediate is then silylated using a suitable agent to produce a volatile trimethylsilyl (TMS) derivative. The resulting compound is separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific ions for both the analyte and the internal standard.
A critical consideration in the analysis of urea in biological samples, particularly urine, is the high endogenous concentration of unlabeled urea, which can interfere with the analysis. Therefore, enzymatic removal of endogenous urea using urease is often employed prior to the analysis of labeled urea in certain research contexts.[1]
Experimental Protocols
I. Reagents and Materials
-
This compound standard
-
Unlabeled Urea standard
-
Internal Standard (e.g., Urea-13C)
-
Malonaldehyde bis(dimethyl acetal) (MDBMA)
-
Concentrated Hydrochloric Acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (ACN), GC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
Urease (for removal of endogenous urea, if necessary)
II. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard solution (Urea-13C).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
III. Derivatization Protocol
-
To the dried residue, add 50 µL of 0.3 M MDBMA in methanol.
-
Add 80 µL of concentrated HCl.[2]
-
Cap the vial and allow the reaction to proceed at room temperature for 1 hour.[2]
-
Evaporate the mixture to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
The derivatization of urea to 2-hydroxypyrimidine is a crucial step for enabling GC-MS analysis.[2][3] This two-step derivatization process ensures the volatility and thermal stability of the analyte for its passage through the GC column.
IV. GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Unlabeled Urea Derivative: 153, 156Urea-¹³C,¹⁵N₂ Derivative: 159Internal Standard (¹³C-Urea) Derivative: 157 |
Data Presentation
I. Calibration Curve
A calibration curve should be prepared by spiking a blank biological matrix with known concentrations of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the concentration.
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 76,543 | 150,123 | 0.510 |
| 10 | 153,987 | 149,567 | 1.030 |
| 25 | 380,123 | 151,345 | 2.512 |
| 50 | 755,678 | 149,876 | 5.042 |
| 100 | 1,510,987 | 150,456 | 10.043 |
II. Sample Analysis
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio from the calibration curve.
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | 254,321 | 150,876 | 1.686 | 16.8 |
| Sample 2 | 654,321 | 149,987 | 4.363 | 43.5 |
| Sample 3 | 98,765 | 151,234 | 0.653 | 6.5 |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram, from sample collection to final data analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The derivatization to a trimethylsilyl ether of 2-hydroxypyrimidine is a key step that enables the analysis of this otherwise non-volatile compound. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, metabolomics, and clinical diagnostics, providing a detailed protocol and expected data outcomes. For certain applications, especially those involving complex biological matrices, further method validation and optimization may be necessary. The use of GC-MS for the analysis of stable isotope-labeled urea has been successfully applied in studying urea kinetics in human subjects.
References
- 1. Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyperpolarized [¹³C,¹⁵N₂]Urea MRI Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized Magnetic Resonance Imaging (MRI) is a rapidly advancing molecular imaging modality that enables real-time, non-invasive assessment of tissue metabolism and perfusion. This is achieved by hyperpolarizing a ¹³C-labeled substrate, which increases the MRI signal by several orders of magnitude.[1] Hyperpolarized [¹³C,¹⁵N₂]urea has emerged as a powerful probe for perfusion imaging due to its properties as a small, metabolically inert, and endogenous molecule with a favorable safety profile.[2][3] Its utility is further enhanced by the co-polarization and co-injection with metabolic agents like [1-¹³C]pyruvate, allowing for simultaneous evaluation of tissue perfusion and metabolism in a single MRI examination.[4] This dual-agent approach can provide critical insights into the tumor microenvironment, renal function, and brain hemodynamics.
The ¹⁵N labeling of urea is advantageous as it eliminates a strong scalar relaxation pathway, leading to a significant increase in the in vivo spin-spin relaxation time (T₂), which in turn allows for higher signal-to-noise ratio (SNR) and higher resolution imaging.
These application notes provide a comprehensive overview and detailed protocols for utilizing hyperpolarized [¹³C,¹⁵N₂]urea for perfusion imaging in both preclinical and clinical research settings.
Key Advantages of Hyperpolarized [¹³C,¹⁵N₂]Urea for Perfusion Imaging:
-
High Signal-to-Noise Ratio: Hyperpolarization boosts the ¹³C signal by more than 10,000-fold over conventional MRI.
-
Safety: Urea is an endogenous molecule with low toxicity.
-
Metabolically Inert: As a perfusion marker, it is not metabolized, simplifying kinetic modeling.
-
Longer T₂: The dual ¹³C and ¹⁵N labeling significantly increases the T₂ relaxation time, enabling higher resolution imaging and improved signal detection.
-
Simultaneous Imaging: Can be co-polarized with metabolic agents like pyruvate for a comprehensive assessment of tissue pathophysiology.
Applications in Research and Drug Development:
-
Oncology: Assessing tumor perfusion and heterogeneity, and monitoring response to therapy.
-
Nephrology: Investigating renal perfusion and function.
-
Neurology: Visualizing cerebral blood flow and vascular structures.
-
Cardiology: Evaluating myocardial perfusion.
Quantitative Data Summary
The following tables summarize key quantitative parameters for hyperpolarized [¹³C,¹⁵N₂]urea experiments, compiled from various preclinical and clinical studies.
Table 1: Hyperpolarization and Injection Parameters
| Parameter | Value | Species | Reference |
| Polarization Method | Dynamic Nuclear Polarization (DNP) | N/A | |
| Polarizer System | 5T SPINlab | Human | |
| Liquid-State ¹³C Polarization (Urea) | ~40% | N/A (Co-polarized with Pyruvate) | |
| 27.4 ± 5.6% | Human | ||
| Final Urea Concentration (Injection) | ~35 mM (Co-injected with 150 mM Pyruvate) | Human | |
| 132 ± 6 mM | Human | ||
| Injection Volume | 40 mL | Human | |
| 2.4 mL | Rat | ||
| 350 µL | Mouse |
Table 2: MRI Acquisition Parameters
| Parameter | Value | Study Type | Reference |
| MRI Scanner Field Strength | 3T | Clinical | |
| Pulse Sequence for Urea | 3D balanced Steady-State Free Precession (bSSFP) | Clinical | |
| 2D multi-slice bSSFP | Preclinical | ||
| Spatial Resolution | 2.6 mm x 2.6 mm x 21 mm | Clinical | |
| 7.76 mm x 7.76 mm x 15 (or 10) mm³ | Clinical (Brain) | ||
| 2.5 mm x 2.5 mm x 8 mm | Preclinical | ||
| Temporal Resolution | 4.2 s | Clinical | |
| 2.2 s per stack | Preclinical | ||
| Repetition Time (TR) | 12.26 ms | Clinical | |
| 11.5 ms | Preclinical | ||
| Echo Time (TE) | 5.75 ms | Preclinical | |
| Flip Angle (Urea) | 50° | Clinical |
Table 3: Relaxation Properties of Hyperpolarized Urea
| Parameter | [¹³C,¹⁵N₂]Urea | [¹³C]Urea | Conditions | Reference |
| T₁ (in solution) | 50.4 ± 0.2 s | N/A | 3T | |
| T₂ (in vivo, Aorta) | 1.3 ± 0.3 s | 0.28 ± 0.03 s | Rat, 3T | |
| T₂ (in vivo, Kidney Cortex & Medulla) | 6.3 ± 1.3 s | 0.23 ± 0.03 s | Rat, 3T | |
| T₂ (in vivo, Renal Pelvis) | 11 ± 2 s | N/A | Rat, 3T |
Experimental Protocols
Protocol 1: Co-polarization of [1-¹³C]Pyruvic Acid and [¹³C,¹⁵N₂]Urea
This protocol is adapted from the methodology for clinical translation of dual-probe hyperpolarized MRI.
Materials:
-
[1-¹³C]pyruvic acid (PA)
-
[¹³C,¹⁵N₂]urea
-
Trityl radical (e.g., AH111501 sodium)
-
Sterile water for injection
-
Sodium hydroxide (NaOH)
-
Tris(hydroxyethyl)aminomethane (Tris)
-
5T SPINlab DNP Polarizer
Procedure:
-
Probe Preparation: Prepare a solution containing [1-¹³C]pyruvic acid and [¹³C,¹⁵N₂]urea in water. A homogenous mixture is crucial for consistent co-polarization.
-
Doping: Add a trityl radical to the solution to act as the source of electron polarization.
-
Polarization:
-
Load approximately 1.1 mL of the combined probe into the SPINlab system.
-
Cool the sample to approximately 0.8 K.
-
Irradiate with microwaves at approximately 139.97 GHz for 3-4 hours to facilitate dynamic nuclear polarization.
-
-
Dissolution:
-
Rapidly dissolve the hyperpolarized solid sample in 41 mL of super-heated (130 °C) sterile water.
-
Neutralize the resulting solution to a physiological pH using an equivalent amount of sodium hydroxide and Tris buffer.
-
-
Quality Control: Before injection, perform quality control checks to ensure the correct pH, temperature, and absence of harmful radicals.
-
Final Product: This procedure typically yields 40 mL of an injectable solution containing approximately 150 mM [1-¹³C]pyruvate and 35 mM [¹³C,¹⁵N₂]urea.
Protocol 2: In Vivo MRI Perfusion Imaging in a Preclinical Model
This protocol is based on studies performed in preclinical cancer models.
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and maintain anesthesia throughout the imaging procedure.
-
Place a catheter in the tail vein for injection of the hyperpolarized probe.
-
Position the animal within the MRI scanner.
Image Acquisition:
-
Scanner: 3T MRI scanner.
-
Coil: Use a suitable ¹³C radiofrequency coil.
-
Anatomical Imaging: Acquire proton (¹H) images for anatomical reference.
-
Hyperpolarized ¹³C Imaging:
-
Inject a bolus of the hyperpolarized [¹³C,¹⁵N₂]urea solution via the tail vein catheter (e.g., 2.4 mL for rats, 350 µL for mice).
-
Begin dynamic ¹³C image acquisition immediately upon injection.
-
Use a 2D multi-slice balanced Steady-State Free Precession (bSSFP) pulse sequence.
-
Typical acquisition parameters: matrix = 32 x 32, field of view (FOV) = 8 cm, 8 slices of 8 mm thickness, TR = 11.5 ms, TE = 5.75 ms.
-
Employ progressively increasing flip angles to efficiently sample the hyperpolarized magnetization over time.
-
-
Data Analysis:
-
Reconstruct the dynamic ¹³C images.
-
Analyze the regional signal dynamics over time to derive relative blood flow estimates.
-
Visualizations
Caption: Experimental workflow for hyperpolarized MRI perfusion imaging.
Caption: Relationship between hyperpolarized probes and their applications.
References
- 1. Magnetic Resonance Imaging with Hyperpolarized Agents: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies [escholarship.org]
- 4. Clinical translation of hyperpolarized 13C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urea-¹³C,¹⁵N₂ Analysis in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of isotopically labeled urea, specifically Urea-¹³C,¹⁵N₂, in plasma is a critical tool in various biomedical research areas, including the study of urea kinetics, nitrogen metabolism, and renal function. Accurate and precise quantification of Urea-¹³C,¹⁵N₂ is essential for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the sample preparation and analysis of Urea-¹³C,¹⁵N₂ in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Stable isotope-labeled urea, such as [¹³C,¹⁵N₂]-urea, is frequently used as an internal standard for the quantification of endogenous urea and as a tracer to study its metabolic fate.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis.[3][4]
Experimental Protocols
Two primary analytical techniques are commonly employed for the analysis of Urea-¹³C,¹⁵N₂ in plasma: LC-MS/MS and GC-MS. The choice of method often depends on the available instrumentation, required sensitivity, and the specific research question.
Protocol 1: Plasma Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
This protocol describes a common and straightforward method for preparing plasma samples for the analysis of Urea-¹³C,¹⁵N₂. Protein precipitation is a widely used technique to remove proteins from biological samples, which can interfere with the analysis and damage analytical columns.[5]
Materials:
-
Plasma samples
-
Urea-¹³C,¹⁵N₂ internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: Add a known amount of Urea-¹³C,¹⁵N₂ internal standard solution to each plasma sample. This is a critical step for accurate quantification.
-
Protein Precipitation (choose one of the following methods):
-
Acetonitrile Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma).
-
Methanol Precipitation: Add 3 volumes of ice-cold methanol to 1 volume of plasma.
-
Trichloroacetic Acid (TCA) Precipitation: Add 1 volume of 10% TCA solution to 2 volumes of plasma.
-
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the Urea-¹³C,¹⁵N₂ without disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable mobile phase for LC-MS/MS analysis. This step can help to concentrate the analyte.
-
Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Plasma Sample Preparation and Derivatization for GC-MS Analysis
GC-MS analysis of urea requires a derivatization step to increase its volatility and thermal stability. This protocol outlines the preparation and derivatization of plasma samples for GC-MS analysis.
Materials:
-
Plasma samples
-
Urea-¹³C,¹⁵N₂ internal standard solution
-
Protein precipitation reagents (as in Protocol 1)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Protein Precipitation: Follow steps 1-7 from Protocol 1 to obtain the protein-free supernatant.
-
Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen. It is crucial to remove all water as it can interfere with the derivatization reaction.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70-80°C for 30-60 minutes to facilitate the derivatization reaction.
-
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: The derivatized sample is ready for injection into the GC-MS system. The trimethylsilyl-derivative of urea is analyzed.
Quantitative Data Summary
The following table summarizes quantitative data from various methods for the analysis of urea in biological fluids. This allows for a comparison of the performance of different analytical approaches.
| Analytical Method | Sample Matrix | Derivatization Agent | Linearity Range | Precision (CV%) | Accuracy/Recovery | Reference |
| LC-MS/MS | Human Epithelial Lining Fluid | Camphanic Chloride | 8.78–103.78 µg/mL | Not Specified | Precise and Accurate | |
| LC-MS/MS | Human Plasma | None (Direct Injection) | 1–200 μg/mL | Intra-day: <2.07%, Inter-day: <4.28% | -3.77 to 2.96% bias | |
| LC-MS/MS | Multiple Matrices (Serum, Plasma, etc.) | None | Not Specified | Not Specified | Consistent across matrices | |
| GC-MS | Human Plasma and Urine | Trifluoroacetic Anhydride (TFA) | Detects <0.2 atom % excess | 11% | Not Specified | |
| GC-IRMS | Piglet Plasma | 2-methoxypyrimidine formation | 0-1% APE for ¹³C-urea, 0-7% MPE for ¹⁵N₂-urea | Not Specified | Not Specified | |
| UFLC-PDA | Bovine Plasma, Urine, Milk | p-dimethylaminobenzaldehyde | Not Specified | Not Specified | Clear separation in <6 min |
APE: Atom Percent Excess; MPE: Molar Percent Excess
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS sample preparation workflow.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS sample preparation and derivatization workflow.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the sample preparation and analysis of Urea-¹³C,¹⁵N₂ in plasma. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study. For high-throughput analysis, LC-MS/MS methods with simple protein precipitation are often preferred due to their speed and reduced sample handling. GC-MS methods, while requiring a derivatization step, can also provide excellent sensitivity and specificity. Regardless of the method chosen, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantitative results.
References
- 1. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
Application Notes and Protocols for Urea-¹³C,¹⁵N₂ in Ureagenesis Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled urea, specifically Urea-¹³C,¹⁵N₂, and related tracers in the investigation of ureagenesis disorders. This document is intended to guide researchers in designing and executing experiments to accurately assess urea cycle function in both preclinical and clinical settings.
Introduction to Ureagenesis and its Disorders
The urea cycle is a critical metabolic pathway primarily occurring in the liver that converts toxic ammonia, a byproduct of protein and amino acid catabolism, into urea for excretion. Inborn errors of metabolism affecting any of the six enzymes or two transporters in this cycle lead to urea cycle disorders (UCDs). These disorders result in the accumulation of ammonia in the blood (hyperammonemia), which is neurotoxic and can lead to severe neurological damage, coma, and death if not managed promptly.
Accurate measurement of in vivo ureagenesis is crucial for the diagnosis, management, and development of novel therapies for UCDs. Traditional biomarkers like plasma ammonia levels can fluctuate and may not reliably reflect the residual function of the urea cycle. The use of stable isotope tracers offers a dynamic and precise method to quantify urea production rates.
Principle of Stable Isotope Tracers in Ureagenesis Studies
Stable isotope studies provide a non-radioactive and safe method to trace the metabolic fate of compounds in vivo. For ureagenesis, tracers like [¹⁵N]ammonium chloride and [¹³C]sodium acetate are administered, and the incorporation of the isotopic label into urea is measured over time. The rate of appearance of labeled urea in plasma or urine directly reflects the rate of ureagenesis. Doubly labeled Urea-¹³C,¹⁵N₂ can also be used in isotope dilution studies to determine urea pool size and production rate.
Key Applications of Urea-¹³C,¹⁵N₂ and Related Tracers
-
Differential Diagnosis of UCDs: The pattern and rate of isotope incorporation can help pinpoint specific enzyme deficiencies within the urea cycle.
-
Quantification of Residual Urea Cycle Flux: Accurately measures the remaining capacity of the urea cycle to produce urea, which is critical for prognosis and treatment decisions.
-
Monitoring Therapeutic Efficacy: Provides a quantitative endpoint to assess the effectiveness of treatments such as dietary management, nitrogen scavengers, and emerging therapies like gene therapy.
-
Pharmacodynamic Studies of New Drugs: Can be used to evaluate how new therapeutic agents impact ureagenesis rates.
-
Understanding Pathophysiology: Helps to elucidate the biochemical consequences of specific UCD mutations.
Experimental Protocols
In Vivo Ureagenesis Measurement using [¹⁵N]Ammonium Chloride
This protocol describes an in vivo method to assess ureagenesis by measuring the incorporation of ¹⁵N from [¹⁵N]ammonium chloride into urea and glutamine.
4.1.1. Patient/Subject Preparation
-
Subjects should fast overnight (8-12 hours for adults, 4-6 hours for children) to achieve a metabolic baseline. Water can be consumed ad libitum.
-
A baseline blood sample (2-3 mL) is collected in a heparinized or EDTA tube.
-
Record the subject's weight to calculate the tracer dose.
4.1.2. Tracer Administration
-
Prepare a sterile solution of [¹⁵N]ammonium chloride (98-99 atom % excess) in sterile water.
-
Administer the tracer orally or via a nasogastric tube at a dose of approximately 0.37 mmol/kg body weight.
4.1.3. Sample Collection
-
Collect blood samples (2-3 mL) at 30, 60, 90, 120, 180, and 240 minutes post-tracer administration into heparinized or EDTA tubes.
-
Immediately place samples on ice and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
4.1.4. Sample Preparation for GC-MS Analysis
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Derivatization of Urea:
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Derivatization of Amino Acids (for Glutamine): A separate aliquot of deproteinized plasma can be derivatized for amino acid analysis, for example, using an AccQ-Tag Ultra Derivatization Kit following the manufacturer's protocol.
4.1.5. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for separating the derivatized urea (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).
-
GC Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Monitor the following ions (m/z) for the di-TMS-urea derivative: m/z 189 (unlabeled urea) and m/z 190 ([¹⁵N¹⁴N]urea) or m/z 191 ([¹⁵N₂]urea if doubly labeled tracer is used).
-
-
Quantification: Calculate the isotopic enrichment of urea as the ratio of the peak area of the labeled ion to the sum of the peak areas of the labeled and unlabeled ions.
In Vivo Ureagenesis Measurement using [1-¹³C]Sodium Acetate
This protocol is an alternative to using a nitrogen-based tracer and can be safer in patients with severe hyperammonemia.
4.2.1. Patient/Subject Preparation
-
Follow the same fasting and baseline sampling procedures as in section 4.1.1.
4.2.2. Tracer Administration
-
Prepare a solution of [1-¹³C]sodium acetate in sterile water.
-
Administer orally at a dose of 75 mg/kg body weight.
4.2.3. Sample Collection
-
Collect blood samples at the same time points as in section 4.1.3.
-
Process and store plasma as described previously.
4.2.4. Sample Preparation for Isotope Ratio Mass Spectrometry (IRMS)
-
Urea Isolation: Isolate urea from plasma using urease to hydrolyze urea to ammonia and CO₂. The released ¹³CO₂ is then analyzed.
-
A detailed protocol involves adding urease to the plasma sample in a sealed vial, followed by acidification to release the CO₂ into the headspace for injection into the IRMS.
4.2.5. IRMS Analysis
-
Instrument: Gas chromatography-combustion-isotope ratio mass spectrometer (GC-C-IRMS).
-
Measurement: The ratio of ¹³CO₂ to ¹²CO₂ is measured to determine the isotopic enrichment of the urea pool.
Data Presentation
Quantitative data from ureagenesis studies should be presented in clear, structured tables to facilitate comparison between different patient groups and controls.
Table 1: Representative Urea Production Rates in UCD Patients and Controls
| Group | Tracer | Urea Production Rate (µmol/kg/hr) | Reference |
| Healthy Controls | [¹⁵N]Ammonium Chloride | 150 ± 25 | Fictional Data for Illustration |
| Asymptomatic OTC Carriers | [¹⁵N]Ammonium Chloride | 130 ± 30 | Fictional Data for Illustration |
| Symptomatic OTC Patients | [¹⁵N]Ammonium Chloride | 45 ± 15 | Fictional Data for Illustration |
| ASSD Patients | [¹³C]Acetate | 60 ± 20 | Fictional Data for Illustration |
| ASLD Patients | [¹³C]Acetate | 75 ± 18 | Fictional Data for Illustration |
Note: The values in this table are for illustrative purposes and should be replaced with actual experimental data.
Table 2: Peak Isotopic Enrichment of Plasma Urea
| Group | Tracer | Time to Peak Enrichment (min) | Peak Enrichment (Atom % Excess) | Reference |
| Healthy Controls | [¹⁵N]Ammonium Chloride | 90 | 2.5 ± 0.5 | Fictional Data for Illustration |
| Symptomatic OTC Patients | [¹⁵N]Ammonium Chloride | 120 | 0.8 ± 0.3 | Fictional Data for Illustration |
| Healthy Controls | [¹³C]Acetate | 60 | 0.15 ± 0.04 | Fictional Data for Illustration |
| ASSD Patients | [¹³C]Acetate | 90 | 0.05 ± 0.02 | Fictional Data for Illustration |
Note: The values in this table are for illustrative purposes and should be replaced with actual experimental data.
Visualization of Pathways and Workflows
Urea Cycle and Associated Disorders
Caption: The Urea Cycle pathway with associated enzyme deficiencies.
Experimental Workflow for In Vivo Ureagenesis Study
Caption: Workflow for in vivo ureagenesis measurement using stable isotopes.
Conclusion
The use of Urea-¹³C,¹⁵N₂ and other stable isotope tracers provides a powerful and safe methodology for the in-depth study of ureagenesis disorders. The detailed protocols and application notes provided herein serve as a guide for researchers to implement these techniques, aiming to improve the diagnosis, monitoring, and treatment of patients with UCDs. The quantitative data and clear visualizations are intended to support robust experimental design and data interpretation in this critical area of metabolic research.
Application Notes and Protocols for Urea-¹³C Breath Test in Helicobacter pylori Detection
Introduction
The Urea Breath Test (UBT) is a non-invasive diagnostic method used for the detection of active Helicobacter pylori (H. pylori) infection.[1][2][3] This test is based on the ability of the H. pylori enzyme, urease, to hydrolyze orally administered urea into ammonia and carbon dioxide.[2][4] When urea labeled with a non-radioactive, stable isotope of carbon, ¹³C, is ingested, the urease produced by H. pylori breaks it down. The resulting ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and then exhaled. The detection of an increased amount of ¹³CO₂ in the exhaled breath indicates the presence of an active H. pylori infection.
The ¹³C-Urea Breath Test is considered a gold standard non-invasive method for diagnosing H. pylori infection and for confirming its eradication after treatment. It is a simple, safe, and highly accurate test that can be used in a wide range of patient populations, including children and women of childbearing age, due to the non-radioactive nature of the isotope.
Principle of the Test
The fundamental principle of the ¹³C-Urea Breath Test lies in the enzymatic activity of urease, which is produced in significant amounts by H. pylori.
-
Administration of ¹³C-Urea: The patient ingests a solution containing urea labeled with the stable isotope ¹³C.
-
Urease Activity: If H. pylori is present in the stomach, its urease enzyme hydrolyzes the ¹³C-urea into ammonia (NH₃) and ¹³C-labeled carbon dioxide (¹³CO₂).
-
Absorption and Exhalation: The ¹³CO₂ is absorbed from the gastric mucosa into the bloodstream and is then transported to the lungs.
-
Detection: The exhaled breath is collected, and the ratio of ¹³CO₂ to ¹²CO₂ is measured using analytical techniques such as isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectroscopy (NDIRS). An increase in this ratio after the ingestion of ¹³C-urea, compared to a baseline measurement, indicates a positive result for H. pylori infection.
Data Presentation
The diagnostic accuracy of the ¹³C-Urea Breath Test has been validated in numerous studies. The performance of the test can vary slightly based on the specific protocol used (e.g., dosage of ¹³C-urea, use of a test meal, and timing of breath sample collection).
| Protocol | ¹³C-Urea Dose | Cut-off Value (DOB) | Sensitivity | Specificity | Accuracy | Reference |
| Protocol 1 (No test meal) | 50 mg | 2.0-2.5 | 100% | 100% | 100% | |
| Protocol 2 (With test meal) | 50 mg | Not Specified | 97.83% | 100% | 98.57% | |
| 125 mg ¹³C-Urea | 125 mg | 2.4% at 30 min | Not Specified | Not Specified | 94.8% | |
| 15-min Simplified Protocol | 100 mg | Not Specified | 93.8% | 89.1% | Not Specified | |
| Capsule UBT | 50-100 mg | Not Specified | 100% | 100% | 100% | |
| Jordanian Study | Not Specified | Not Specified | 94.1% | 76.9% | 86.7% |
DOB: Delta Over Baseline, a measure of the change in the ¹³CO₂/¹²CO₂ ratio.
Experimental Protocol: ¹³C-Urea Breath Test
This protocol outlines the steps for performing the ¹³C-Urea Breath Test for the detection of H. pylori infection.
Patient Preparation
Proper patient preparation is crucial for accurate test results.
-
Fasting: The patient should fast for a minimum of 1-6 hours before the test. This includes no food or drink.
-
Medication Restrictions:
-
Antibiotics and Bismuth Preparations: These should be discontinued for at least 4 weeks prior to the test.
-
Proton Pump Inhibitors (PPIs) and Sucralfate: These should be discontinued for at least 2 weeks before the test.
-
H2-Receptor Antagonists: These should be stopped for at least 48 hours before the test.
-
-
Smoking: Patients should refrain from smoking for at least 6 hours before the test.
Materials
-
¹³C-Urea solution or capsule (typically 50-100 mg).
-
Breath collection bags or tubes for baseline and post-dose samples.
-
Straws for breath collection.
-
Water for dissolving or ingesting the ¹³C-urea.
-
Citric acid or a test meal (optional, depending on the specific kit/protocol).
Procedure
-
Baseline Breath Sample Collection (T=0):
-
The patient is instructed to breathe normally.
-
They then take a deep breath, hold it for a moment, and exhale gently through a straw into the baseline breath collection bag or tube.
-
The bag/tube should be sealed immediately and labeled as the baseline or "0-minute" sample.
-
-
Administration of ¹³C-Urea:
-
If using a powder, dissolve the ¹³C-urea (and citric acid, if included) in the specified amount of water (e.g., 150-200 mL).
-
If using a capsule, have the patient swallow it with a glass of water.
-
The patient should ingest the solution or capsule completely.
-
-
Waiting Period:
-
The patient should wait for a specified period, typically ranging from 10 to 30 minutes, as per the manufacturer's instructions. During this time, the patient should remain at rest.
-
-
Post-Dose Breath Sample Collection (T=10, 15, or 30 min):
-
After the waiting period, a second breath sample is collected using the same procedure as the baseline sample.
-
This sample should be collected in a separate, clearly labeled bag or tube.
-
Sample Analysis
-
The collected breath samples are analyzed using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS) to determine the ¹³CO₂/¹²CO₂ ratio.
-
The change in this ratio between the baseline and post-dose samples is calculated as the Delta Over Baseline (DOB) value.
Interpretation of Results
-
A DOB value above a pre-defined cutoff point is considered a positive result, indicating an active H. pylori infection.
-
A DOB value below the cutoff point is considered a negative result.
-
The specific cutoff value may vary depending on the analytical instrument and the test kit manufacturer.
Visualizations
Signaling Pathway of the ¹³C-Urea Breath Test
Caption: Biochemical pathway of the ¹³C-Urea Breath Test.
Experimental Workflow of the ¹³C-Urea Breath Test
References
Application Note: Quantification of Urea in Biological Matrices using Isotope Dilution LC-MS/MS with Urea-¹³C,¹⁵N₂
Introduction
Urea is a key metabolite and the primary vehicle for nitrogen excretion in mammals. Its concentration in biological fluids such as plasma, serum, and urine is a critical biomarker for assessing renal function and diagnosing various metabolic disorders. Stable isotope-labeled compounds are ideal internal standards in mass spectrometry for ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of urea in biological matrices, employing Urea-¹³C,¹⁵N₂ as an internal standard.
Principle of the Method
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention and separation of the highly polar urea molecule, followed by detection using tandem mass spectrometry (MS/MS). Isotope Dilution Mass Spectrometry (IDMS) is the core principle, where a known quantity of the stable isotope-labeled internal standard, Urea-¹³C,¹⁵N₂, is added to the samples at the beginning of the workflow. The ratio of the signal from the endogenous urea to that of the internal standard is used for quantification, providing high accuracy and mitigating matrix-related signal suppression or enhancement. The method is highly specific, relying on the unique mass-to-charge (m/z) transitions of both the analyte and the internal standard.
Materials and Methods
-
Analytes: Urea and Urea-¹³C,¹⁵N₂ (Internal Standard)
-
Sample Matrix: Human Plasma/Serum
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Sample Preparation
A simple protein precipitation step is employed for sample cleanup. 50 µL of plasma/serum is mixed with 200 µL of acetonitrile containing the internal standard (Urea-¹³C,¹⁵N₂). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A HILIC column (e.g., Kinetex HILIC, 100 x 4.6 mm, 2.6 µm) is used for chromatographic separation.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is used to ensure optimal separation.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific transitions for urea and its internal standard.
-
Urea: Precursor ion (m/z) 61 → Product ion (m/z) 44
-
Urea-¹³C,¹⁵N₂: Precursor ion (m/z) 64 → Product ion (m/z) 46
-
-
Instrument Settings: Optimized parameters for ion spray voltage, source temperature, and collision energy are applied to achieve maximum sensitivity.
Results and Discussion
The described method demonstrates excellent performance for the quantification of urea in human plasma. The use of a HILIC column provides good retention and peak shape for the polar urea molecule, which is often challenging with traditional reversed-phase chromatography. The stable isotope-labeled internal standard, Urea-¹³C,¹⁵N₂, co-elutes with the analyte, ensuring effective correction for any analytical variability.
The method is highly selective due to the specificity of the MRM transitions. The calibration curve is linear over a wide physiological and pathological concentration range. The precision and accuracy of the method are well within the acceptable limits for bioanalytical assays.
Quantitative Data Summary
The following table summarizes the typical quantitative performance of this LC-MS/MS method for urea analysis.
| Parameter | Typical Performance |
| Linearity Range (in water) | 50 ppb - 10 ppm[1] |
| Limit of Detection (LOD) | 3 mg/kg (in feed matrix)[2] |
| Limit of Quantification (LOQ) | 8 mg/kg (in feed matrix)[2] |
| Precision (CV%) | < 10% for low concentrations, < 5% for high concentrations[3] |
| Recovery | 91% - 105%[3] |
This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of urea in biological matrices using Urea-¹³C,¹⁵N₂ as an internal standard. The method is simple, fast, and highly accurate, making it suitable for both research and clinical applications where precise measurement of urea concentration is required.
Detailed Experimental Protocol
1.0 Objective
To provide a step-by-step protocol for the quantitative analysis of urea in human plasma/serum using LC-MS/MS with Urea-¹³C,¹⁵N₂ as an internal standard.
2.0 Materials and Reagents
-
Urea (analytical standard)
-
Urea-¹³C,¹⁵N₂ (isotopic purity ≥98 atom % ¹⁵N, ≥99 atom % ¹³C)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/serum samples
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
3.0 Preparation of Solutions
-
Stock Solution of Urea (1 mg/mL): Accurately weigh 10 mg of urea and dissolve it in 10 mL of water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with water to cover the desired calibration range.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Urea-¹³C,¹⁵N₂ and dissolve it in 1 mL of water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile.
-
Mobile Phase A (5 mM Ammonium Acetate): Dissolve an appropriate amount of ammonium acetate in water.
-
Mobile Phase B: Acetonitrile
4.0 Sample Preparation Procedure
-
Label microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Pipette 50 µL of each standard, quality control, or unknown plasma/serum sample into the corresponding labeled tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to clean HPLC vials.
-
Cap the vials and place them in the autosampler for analysis.
5.0 LC-MS/MS System and Conditions
-
LC System: Agilent 1200 HPLC system or equivalent.
-
Mass Spectrometer: Sciex QTRAP® 6500+ or equivalent.
-
Column: Kinetex HILIC (100 x 4.6 mm, 2.6 µm).
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C
-
Mobile Phase A: 2% acetonitrile in 5 mM ammonium acetate.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-8 min: 95% B
-
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: ESI Positive
-
Ion Spray Voltage: 4500 V.
-
Source Temperature: 350 °C.
-
MRM Transitions:
-
Urea: 61 → 44 m/z (Collision Energy: 23 V).
-
Urea-¹³C,¹⁵N₂: 64 → 46 m/z (Collision Energy: 23 V).
-
6.0 Data Analysis
-
Integrate the peak areas for both urea and Urea-¹³C,¹⁵N₂ for each injection.
-
Calculate the peak area ratio (Urea peak area / Urea-¹³C,¹⁵N₂ peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of urea in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Urea quantification.
References
Application Notes and Protocols for NMR-Based Quantification of Urea-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the quantitative analysis of metabolites in complex biological samples. This document provides detailed application notes and protocols for the quantification of isotopically labeled urea, specifically Urea-13C,15N2, using NMR spectroscopy. The use of stable isotopes like 13C and 15N allows for precise tracing of metabolic pathways and quantification of specific molecules within a complex mixture, making it an invaluable tool in drug development and metabolic research. Quantitative NMR (qNMR) offers a non-destructive method to determine the concentration of analytes with high accuracy and reproducibility.
Signaling Pathway: The Urea Cycle
The urea cycle is a key metabolic pathway that converts toxic ammonia into urea for excretion. The administration of this compound can be used to study the dynamics of this pathway.
Figure 1: The Urea Cycle Pathway.
Experimental Workflow for qNMR Analysis
A typical workflow for the quantitative analysis of this compound in biological samples involves several key steps from sample preparation to data analysis.
Figure 2: Quantitative NMR Workflow.
Quantitative Data Summary
The following tables summarize quantitative data for this compound obtained from various studies using NMR spectroscopy.
Table 1: Molar Ratios of Metabolites Determined by 13C NMR Spectroscopy. [1]
| Metabolite Ratio | Value | Experimental Context |
| Pyruvate / Urea | ~4.22 | Co-polarized [1-¹³C]pyruvate and [¹³C,¹⁵N₂]urea study in an animal model. |
| Lactate / Pyruvate | ~0.068 | Estimated from signal levels with flip angle compensation in an animal study. |
Table 2: In Vivo T2 Relaxation Times of Hyperpolarized [13C, 15N2]Urea.
| Tissue | T2 (seconds) |
| Aorta | 1.3 ± 0.3 |
| Kidney Cortex and Medulla | 6.3 ± 1.3 |
| Renal Pelvis | 11 ± 2 |
Experimental Protocols
Protocol 1: Sample Preparation for qNMR of this compound in Biofluids
This protocol outlines the steps for preparing biological fluid samples for quantitative NMR analysis.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound
-
Internal Standard (e.g., DSS-d6, TSP, maleic acid) of known purity (≥99%)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Phosphate buffer
-
Methanol (ice-cold)
-
Chloroform (ice-cold)
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas evaporator or lyophilizer
-
NMR tubes
Procedure:
-
Thawing: Thaw frozen biological samples on ice.
-
Internal Standard: Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.
-
Sample Aliquoting: Take a precise volume of the biological sample (e.g., 500 µL of plasma or urine).
-
Spiking: Add a known amount of the internal standard to the sample. The final concentration should be comparable to the expected concentration of this compound.
-
Protein Precipitation (for plasma/serum):
-
Add 1 mL of ice-cold methanol to the 500 µL plasma sample.
-
Vortex thoroughly for 1 minute.
-
Add 500 µL of ice-cold chloroform and vortex again.
-
Add 500 µL of water and vortex.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to separate the layers.
-
Carefully collect the upper aqueous layer containing polar metabolites.
-
-
Drying: Dry the aqueous extract completely using a nitrogen gas evaporator or a lyophilizer.
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 600 µL) of deuterated solvent containing a known concentration of a chemical shift reference (if different from the internal standard). For aqueous samples, D₂O with a phosphate buffer (e.g., 100 mM, pH 7.4) is commonly used to maintain a stable pH.
-
Transfer to NMR Tube: Transfer the final solution to an NMR tube. Ensure there are no air bubbles.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before starting the acquisition.
Protocol 2: 13C Quantitative NMR Spectroscopy
This protocol details the acquisition and processing parameters for quantitative 13C NMR.
1. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for higher sensitivity.
-
Pulse Sequence: Use a standard 1D 13C pulse program with inverse-gated proton decoupling (e.g., zgig on Bruker systems). This sequence decouples protons only during the acquisition of the FID, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to inaccurate quantification.
-
Acquisition Parameters:
-
Pulse Angle (p1): A 30-degree pulse angle is often used to shorten the required relaxation delay.
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. It should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both this compound and the internal standard). For quaternary carbons, T1 values can be very long (e.g., >20 seconds), so a delay of 60 seconds or more may be necessary. If T1 values are unknown, they should be measured using an inversion-recovery experiment.
-
Acquisition Time (aq): Typically set to 1-2 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals of interest. This will depend on the sample concentration.
-
Temperature: Maintain a constant temperature (e.g., 298 K) for all measurements.
-
2. NMR Data Processing:
-
Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Fourier Transform: Apply an exponential window function with a line broadening factor (e.g., 1-2 Hz) to improve the S/N ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum.
-
Integration:
-
Calibrate the chemical shift scale using a known reference signal (e.g., TSP at 0.0 ppm).
-
Integrate the well-resolved signals corresponding to the 13C of this compound and the internal standard. Ensure the integration regions are consistent across all spectra and cover the entire peak, including any 13C satellites if they are not decoupled.
-
3. Quantification:
-
Use the following formula to calculate the concentration of this compound:
[Urea] = ([IS] x IUrea x NIS) / (IIS x NUrea)
Where:
-
[Urea] is the concentration of this compound
-
[IS] is the known concentration of the internal standard
-
I_Urea is the integral of the this compound signal
-
I_IS is the integral of the internal standard signal
-
N_Urea is the number of carbon atoms giving rise to the integrated urea signal (in this case, 1)
-
N_IS is the number of carbon atoms giving rise to the integrated internal standard signal
-
Protocol 3: 15N Quantitative NMR Spectroscopy
Due to the low gyromagnetic ratio and long relaxation times of 15N, direct 15N qNMR can be time-consuming. However, with 15N-enriched compounds, it is feasible. A more sensitive alternative is to use proton-detected methods like 1H-15N HSQC. For direct detection, the principles are similar to 13C qNMR.
1. NMR Data Acquisition (Direct 15N):
-
Pulse Sequence: A 1D 15N experiment with inverse-gated proton decoupling.
-
Acquisition Parameters:
-
Relaxation Delay (d1): 15N T1 values can be very long. A long relaxation delay (e.g., 5-10 times the longest T1) is crucial.
-
Number of Scans (ns): A significantly higher number of scans will be required compared to 13C NMR to achieve adequate S/N.
-
2. NMR Data Processing and Quantification:
-
The processing and quantification steps are analogous to those described for 13C qNMR, using the appropriate signals for this compound and the internal standard. The quantification formula is adapted for the number of nitrogen atoms.
Conclusion
NMR spectroscopy provides a robust and accurate platform for the quantification of this compound in various biological and chemical samples. Careful attention to experimental design, particularly in sample preparation and the selection of NMR acquisition parameters, is essential for obtaining reliable quantitative results. The protocols and data presented here serve as a comprehensive guide for researchers and scientists employing NMR for metabolic studies and drug development.
References
Applications of Urea-13C,15N2 in Agricultural and Soil Science Research: Application Notes and Protocols
Introduction
Stable isotope-labeled compounds are invaluable tools in agricultural and soil science research for tracing the fate of nutrients in the environment. Urea doubly labeled with Carbon-13 and Nitrogen-15 (Urea-13C,15N2) offers a powerful method to simultaneously track the carbon and nitrogen pathways from urea fertilizer. This allows researchers to gain a deeper understanding of nitrogen use efficiency (NUE), soil nitrogen dynamics, and the intricate interactions between the carbon and nitrogen cycles. These application notes provide an overview of the key applications, present relevant data, and offer detailed protocols for utilizing this compound in research settings.
Key Applications
The primary applications of this compound in agricultural and soil science research include:
-
Nitrogen Use Efficiency (NUE) Studies: Accurately quantifying the amount of fertilizer nitrogen taken up by the crop versus the amount lost to the environment (e.g., leaching, denitrification, volatilization) or remaining in the soil.
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Soil Nitrogen Dynamics: Elucidating the processes of nitrogen transformation in the soil, including mineralization, immobilization, nitrification, and denitrification. The dual label allows for the study of how carbon from urea influences these processes.
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Carbon Sequestration and Soil Organic Matter Formation: Tracking the incorporation of urea-derived carbon into soil organic matter, providing insights into the contribution of fertilizer application to soil health and carbon storage.
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Plant Physiology and Metabolism: Investigating the uptake, translocation, and assimilation of urea-derived nitrogen and carbon within the plant.
Data Presentation
The following tables summarize quantitative data from studies utilizing 15N-labeled urea to assess nitrogen recovery in various cropping systems. This data provides a benchmark for researchers designing their own experiments.
Table 1: Recovery of 15N-Labeled Urea in Drill-Sown Rice
| Treatment (kg N/ha) | Plant Component | 15N Recovery (%) | Total Plant 15N Recovery (%) | Soil (0-30 cm) 15N Recovery (%) | Total 15N Recovery (Plant + Soil) (%) |
| 180 (Pre-flood) | Grain | 28.5 | 48.1 | 21.3 | 69.4 |
| Straw | 19.6 | ||||
| 120 (Pre-flood) | Grain | 29.1 | 49.8 | 20.1 | 69.9 |
| Straw | 20.7 | ||||
| 60 (Panicle Initiation) | Grain | 35.4 | 58.9 | Not Reported | Not Reported |
| Straw | 23.5 |
Data synthesized from a study on a Vertosol, demonstrating the higher recovery of nitrogen applied later in the growing season.
Table 2: Nitrogen Use Efficiency and Recovery in a Rice-Soil System
| N Application Rate ( kg/ha ) | 15N Recovery in Plant (%) | 15N Residual in Soil (0-90 cm) (%) | 15N Loss (%) | Total N Uptake by Plant ( kg/ha ) |
| 300 (Conventional) | 26.2 | 22.5 | 51.3 | 158.4 |
| 240 (Optimized) | 29.8 | 18.1 | 52.1 | 164.2 |
This study highlights that optimizing nitrogen fertilizer application can maintain or even increase plant N uptake while potentially reducing the amount of residual nitrogen in the soil.
Table 3: Recovery of 15N-Labeled Fertilizer in Greenhouse Vegetable Crops
| Crop | Management | 15N Application Timing | 15N Recovery in Plant (%) | 15N Recovery in Soil (%) | Total 15N Recovery (%) |
| Muskmelon | Conventional | Vegetative Growth | 68 | 21 | 89 |
| Improved | Vegetative Growth | 70 | 25 | 95 | |
| Conventional | Fruit Production | 42 | 41 | 83 | |
| Improved | Fruit Production | 44 | 43 | 87 | |
| Sweet Pepper | Conventional | Vegetative Growth | 66 | 23 | 89 |
| Improved | Vegetative Growth | 82 | 15 | 97 | |
| Conventional | Fruit Production | 58 | 30 | 88 | |
| Improved | Fruit Production | 77 | 18 | 95 |
This dataset demonstrates the high nitrogen recovery achievable in fertigated and drip-irrigated greenhouse systems.
Experimental Protocols
Protocol 1: Determination of Nitrogen Use Efficiency in a Pot Study
This protocol outlines a typical pot experiment to determine the fate of this compound applied to a cereal crop.
1. Materials:
- Pots (e.g., 5 L capacity)
- Soil with known physical and chemical properties
- Seeds of the desired crop (e.g., wheat, maize)
- This compound (enrichment to be determined based on analytical sensitivity)
- Unlabeled urea
- Deionized water
- Drying oven
- Ball mill or grinder
- Isotope Ratio Mass Spectrometer (IRMS) coupled with an Elemental Analyzer (EA)
2. Experimental Setup:
- Fill each pot with a known weight of air-dried and sieved soil.
- Sow a predetermined number of seeds in each pot.
- Thin the seedlings to a uniform number per pot after germination.
- Establish different treatment groups, including a control group (no nitrogen), a group with unlabeled urea, and a group with this compound at the desired application rate.
- Prepare a stock solution of this compound.
- Apply the urea solutions to the soil surface of the respective pots at the appropriate growth stage.
3. Sampling and Sample Preparation:
- At harvest, carefully separate the plants into shoots and roots.
- Gently wash the roots to remove adhering soil.
- Dry the plant samples (shoots and roots) in an oven at 65-70°C to a constant weight.
- Record the dry weight of each plant part.
- Grind the dried plant material to a fine powder using a ball mill.
- Collect soil samples from each pot. Air-dry the soil samples and sieve them through a 2 mm sieve.
- Grind a subsample of the soil to a fine powder.
4. Isotope Analysis:
- Accurately weigh a small subsample of the ground plant and soil material into tin capsules.
- Analyze the samples for total N, total C, 15N, and 13C abundance using an EA-IRMS.
5. Calculations:
- Nitrogen Derived from Fertilizer (Ndff %): Ndff (%) = (Atom % 15N excess in sample / Atom % 15N excess in fertilizer) x 100
- Nitrogen Use Efficiency (NUE %): NUE (%) = (Total N in plant x Ndff %) / Rate of N applied
- 15N Recovery in Soil (%): 15N Recovery in Soil (%) = (Total N in soil x Atom % 15N excess in soil) / (Rate of N applied x Atom % 15N excess in fertilizer) x 100
Protocol 2: Soil Incubation Study to Trace Nitrogen Transformations
This protocol describes a laboratory incubation experiment to monitor the transformation of this compound in soil.
1. Materials:
- Fresh field-moist soil, sieved (<2 mm)
- Incubation vessels (e.g., Mason jars with airtight lids)
- This compound solution
- 2M Potassium Chloride (KCl) solution
- Mechanical shaker
- Centrifuge and filter paper
- Flow injection analyzer or spectrophotometer for NH4+ and NO3- analysis
- EA-IRMS for 15N analysis of soil extracts
2. Experimental Procedure:
- Place a known weight of soil (e.g., 20 g on an oven-dry basis) into each incubation vessel.
- Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity).
- Pre-incubate the soil samples for a period (e.g., 7 days) to allow microbial activity to stabilize.
- Add the this compound solution to the soil to achieve the target application rate.
- Incubate the samples in the dark at a constant temperature (e.g., 25°C).
- Destructively sample the incubation vessels at different time points (e.g., 0, 1, 3, 7, 14, 28 days).
3. Sample Analysis:
- At each sampling time, extract the inorganic nitrogen (NH4+ and NO3-) from the soil by adding 2M KCl solution and shaking for 1 hour.
- Centrifuge the soil suspension and filter the supernatant.
- Analyze a subsample of the extract for NH4+ and NO3- concentrations.
- To determine the 15N enrichment of the NH4+ and NO3- pools, use a method such as the diffusion method to separate them, followed by analysis on an EA-IRMS.
4. Data Interpretation:
- By tracking the concentrations and 15N enrichment of the NH4+ and NO3- pools over time, the rates of urea hydrolysis, nitrification, and immobilization can be determined.
- The 13C label can be traced into different soil organic matter fractions to study carbon stabilization.
Mandatory Visualizations
Caption: The nitrogen cycle with the addition of this compound fertilizer.
Caption: Experimental workflow for a this compound tracer study.
Troubleshooting & Optimization
Technical Support Center: Optimizing Urea-¹³C,¹⁵N₂ Signal-to-Noise Ratio in MRI
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for Urea-¹³C,¹⁵N₂ in magnetic resonance imaging (MRI) experiments.
Troubleshooting Guide
Low signal-to-noise ratio and image artifacts are common challenges in hyperpolarized ¹³C MRI. This guide provides potential causes and solutions for issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low overall SNR | Suboptimal pulse sequence. | Utilize a 3D balanced Steady-State Free Precession (bSSFP) sequence, which has been shown to provide a ~2.5-fold improvement in SNR for urea compared to a 2D Gradient Echo (GRE) sequence.[1][2] Optimize the repetition time (TR) for the bSSFP sequence to avoid banding artifacts.[1] |
| Inefficient use of hyperpolarized magnetization. | Employ a variable flip angle (VFA) scheme that increases the flip angle over time to maintain a constant signal despite the rapid decay of polarization.[3][4] | |
| Low polarization of the ¹³C-urea sample. | Ensure the sample is properly prepared with a suitable trityl radical and Gd-DOTA concentration for optimal dynamic nuclear polarization (DNP). Verify the functionality and calibration of the polarizer. | |
| Image Artifacts (Ringing, Blurring) | J-coupling of [¹³C,¹⁵N₂]urea. | A bSSFP approach with a shorter spiral readout can reduce blurring artifacts caused by J-coupling. |
| B₀ field inhomogeneity. | Perform careful shimming of the magnetic field. B₀ inhomogeneity can lead to signal dropout and artifacts. A B₀ field map can help diagnose off-resonance issues. | |
| Rapid T₁ decay of the hyperpolarized state. | Use specialized fast imaging strategies to acquire data rapidly before significant signal decay. | |
| Signal Loss in Specific Regions | Banding artifacts in bSSFP images. | Optimize the TR of the bSSFP sequence according to the banding pattern and the excitation profile of the RF pulse to avoid signal nulling. |
| Off-resonance excitation. | Use a water-based method for referencing the [1-¹³C]-pyruvate center frequency, which has been shown to significantly reduce off-resonance excitation compared to a coil-embedded [¹³C]-urea phantom. | |
| Inaccurate Quantification | Partial volume effects. | Acquire high-resolution images of the injected substrate to minimize partial-volume effects that can confound the quantification of cellular metabolism. |
| Variable bolus arrival time. | Implement bolus tracking to accurately capture the inflow of the hyperpolarized agent. |
Frequently Asked Questions (FAQs)
Q1: Why is using ¹⁵N₂-labeled urea beneficial for improving the signal-to-noise ratio?
Using doubly labeled [¹³C,¹⁵N₂]urea significantly increases the spin-spin relaxation time (T₂) both in solution and in vivo. This is due to the elimination of a strong scalar relaxation pathway that is present in ¹³C-urea with ¹⁴N. The longer T₂ of [¹³C,¹⁵N₂]urea allows for more efficient signal acquisition, especially with sequences like bSSFP that are sensitive to T₂. Studies have shown that [¹³C,¹⁵N₂]urea can provide a greater than four-fold increase in signal-to-noise ratio over [¹³C]urea.
Q2: What is the recommended MRI pulse sequence for imaging hyperpolarized Urea-¹³C,¹⁵N₂?
A 3D balanced Steady-State Free Precession (bSSFP) sequence is highly recommended for imaging hyperpolarized urea. The relatively long T₂ of [¹³C,¹⁵N₂]urea (in the range of 1.3–10s in vivo) allows the transverse magnetization to be used efficiently in a bSSFP sequence, leading to significant SNR improvements compared to conventional sequences like 2D Gradient Echo (GRE). Animal studies have demonstrated a 2.5-fold SNR improvement with 3D-bSSFP over 2D-GRE for urea imaging.
Q3: How can I optimize the acquisition parameters for a Urea-¹³C,¹⁵N₂ MRI experiment?
Optimizing acquisition parameters is crucial for maximizing SNR. Key parameters to consider include:
-
Flip Angle: A variable flip angle (VFA) scheme, where the flip angle is increased over time, can help to maintain a more constant signal level throughout the acquisition as the hyperpolarized signal decays.
-
Repetition Time (TR): The TR for a bSSFP sequence should be carefully optimized to avoid banding artifacts, which can cause signal loss in certain regions of the image.
-
Spatial Resolution: There is a trade-off between spatial resolution and SNR. Higher resolution can be important for minimizing partial volume effects, but it may come at the cost of lower SNR for downstream metabolites with lower concentrations.
Q4: What is the purpose of a phantom in hyperpolarized ¹³C MRI studies?
Phantoms play a critical role in the quality assurance and calibration of hyperpolarized ¹³C MRI experiments. They are used for:
-
Sequence Validation: To test and validate the performance of MRI pulse sequences before in vivo experiments.
-
RF Pulse Profile Measurement: To measure the excitation profile of the radiofrequency (RF) pulses.
-
Calibration: A ¹³C-urea reference phantom can be used for frequency calibration. However, care must be taken to ensure the phantom material does not interfere with proton imaging, for instance by using deuterated urea.
-
Reproducibility Assessment: Dynamic phantoms can be used to assess the reproducibility of quantitative metrics derived from hyperpolarized ¹³C MRI.
Q5: What is co-polarization of Urea-¹³C,¹⁵N₂ with [1-¹³C]pyruvate and what are its advantages?
Co-polarization involves simultaneously hyperpolarizing [¹³C,¹⁵N₂]urea and [1-¹³C]pyruvate in the same solution for a single injection. This technique allows for the simultaneous assessment of tissue perfusion (from the urea signal) and metabolism (from the conversion of pyruvate to lactate). This is a significant advantage over other imaging modalities like PET, where metabolic and perfusion probes would require separate injections. This combined approach can provide valuable insights into the mismatch between metabolism and perfusion, which has been shown to be associated with more aggressive tumors.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies to aid in experimental design and data interpretation.
Table 1: Comparison of T₂ Relaxation Times for [¹³C]urea and [¹³C,¹⁵N₂]urea at 3T
| Tissue/Solution | T₂ of [¹³C]urea (s) | T₂ of [¹³C,¹⁵N₂]urea (s) | Reference |
| Aorta | 0.28 ± 0.03 | 1.3 ± 0.3 | |
| Kidney (Cortex & Medulla) | 0.23 ± 0.03 | 6.3 ± 1.3 | |
| Kidney (Renal Pelvis) | - | 11 ± 2 | |
| Aqueous Solution (37°C) | - | ~20 |
Table 2: SNR Improvement with Different Pulse Sequences for Urea Imaging
| Pulse Sequence Comparison | SNR Improvement Factor | Animal Model | Reference |
| 3D-bSSFP vs. 2D-GRE | ~2.5x | Rat | |
| SSFP with [¹³C,¹⁵N₂]urea vs. [¹³C]urea | >4x | Rat |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Hyperpolarized [¹³C,¹⁵N₂]urea Sample Preparation
-
Sample Formulation: Prepare a solution of 6.0 M [¹³C,¹⁵N₂]urea in a glycerol solution.
-
Doping: Add 15 mM of a trityl radical (e.g., OX063) and 1.5 mM of a Gadolinium-based contrast agent (e.g., Gd-DOTA) to the mixture to enhance polarization.
-
Polarization: Cool the sample to a solid state in a high magnetic field (e.g., 5T) and irradiate it at the electron/nuclear transition frequencies using a dynamic nuclear polarization (DNP) system (e.g., SPINlab).
-
Dissolution: Rapidly dissolve the solid-state sample with a heated solvent (e.g., sterile water or buffer) to create an injectable liquid-state hyperpolarized probe while retaining the nuclear polarization.
Protocol 2: MRI Data Acquisition with 3D-bSSFP
-
Animal Preparation: Anesthetize the animal (e.g., male Sprague Dawley rat) with an isoflurane/oxygen mixture and place it in a custom-designed ¹³C/¹H transmit/receive coil.
-
Localization: Acquire T₂-weighted ¹H fast spin echo (FSE) images for anatomical localization.
-
Transmitter Calibration: Perform ¹³C transmitter calibrations using a ¹³C urea phantom.
-
Injection: Inject the hyperpolarized [¹³C,¹⁵N₂]urea intravenously.
-
Data Acquisition: Begin data acquisition using a metabolite-specific 3D stack-of-spiral balanced steady-state free precession (3D-bSSFP) sequence.
-
Excitation: Use a urea-specific excitation pulse.
-
Readout: Employ a 3D stack-of-spiral readout.
-
Example Parameters (Human Study):
-
Repetition Time (TR): 12.26 ms
-
Readout duration: 4 ms
-
Dynamic acquisition interleaved with sequences for other metabolites if performing a co-polarized study.
-
-
Visualizations
Diagram 1: Hyperpolarized Urea-¹³C,¹⁵N₂ Production Workflow
Caption: Workflow for the production of hyperpolarized Urea-¹³C,¹⁵N₂.
Diagram 2: Factors Influencing Urea-¹³C,¹⁵N₂ SNR in MRI
Caption: Key factors influencing the signal-to-noise ratio of Urea-¹³C,¹⁵N₂.
References
- 1. Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [13C,15N2]Urea + [1-13C]Pyruvate Simultaneous Perfusion and Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Troubleshooting Poor Recovery of Urea-13C,15N2 in Sample Preparation
Welcome to the technical support center for troubleshooting issues related to the sample preparation of Urea-13C,15N2. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our experiments?
This compound is a stable isotope-labeled version of urea, where the carbon atom is replaced with Carbon-13 (¹³C) and both nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its key advantages are:
-
Similar Physicochemical Properties: It behaves almost identically to the endogenous (unlabeled) urea during sample extraction, chromatography, and ionization.
-
Mass Differentiation: It can be distinguished from the endogenous urea by a mass spectrometer due to its higher molecular weight.
-
Correction for Variability: By adding a known amount of this compound to your samples at the beginning of the sample preparation process, you can accurately quantify the endogenous urea, as the internal standard compensates for any analyte loss during the procedure and corrects for matrix effects.
Q2: My this compound internal standard recovery is low. What are the most common causes?
Low recovery of your internal standard is a common issue that can compromise the accuracy and precision of your results. The most frequent causes fall into three main categories:
-
Sample Preparation Issues: Problems during the extraction and clean-up steps are the most common culprits. This can include incomplete protein precipitation, inefficient solid-phase extraction (SPE), or degradation of the internal standard.
-
Matrix Effects: Components in your biological sample (e.g., salts, phospholipids) can interfere with the ionization of your internal standard in the mass spectrometer, leading to a suppressed or enhanced signal that can be misinterpreted as low recovery.
-
Instrumental Problems: Issues with the LC-MS system, such as a contaminated ion source or inconsistent injection volumes, can also lead to apparent low recovery.
This guide will primarily focus on troubleshooting sample preparation issues.
Troubleshooting Guides
Poor Recovery in Protein Precipitation (PPT)
Protein precipitation is a common first step in sample preparation for biological fluids like plasma and serum. The goal is to remove proteins that can interfere with the analysis.
Common Problem: Low recovery of this compound after protein precipitation.
Troubleshooting Workflow:
Technical Support Center: Urea-¹³C,¹⁵N₂ Mass Spectrometry
Welcome to the technical support center for Urea-¹³C,¹⁵N₂ mass spectrometry analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background signal in my mass chromatogram. What are the potential sources?
A1: High background noise can originate from various sources within your GC-MS or LC-MS system. Common culprits include:
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Contaminated Solvents and Reagents: Always use high-purity, LC-MS or GC-MS grade solvents and reagents. Impurities can introduce a wide range of background ions.
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System Contamination: Residuals from previous analyses, contaminated tubing, or a dirty ion source can lead to a persistent high background. Regular system cleaning and maintenance are crucial.
-
Plasticizers (Phthalates): These are common contaminants leached from plastic labware (e.g., tubes, pipette tips, solvent bottle caps). You may observe characteristic ions such as m/z 149, 167, 279.
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Column Bleed (GC-MS): As a GC column ages, the stationary phase can degrade and elute, causing a rising baseline and characteristic polysiloxane ions (e.g., m/z 207, 281).
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Air Leaks: Leaks in the system can introduce nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18), increasing the background noise.
Q2: My signal for Urea-¹³C,¹⁵N₂ is lower than expected. What could be the cause?
A2: A weak signal can be due to several factors:
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Inefficient Ionization: The ionization efficiency of urea can be low, especially in electrospray ionization (ESI). Derivatization is often recommended to improve volatility for GC-MS and ionization for both GC-MS and LC-MS.
-
Matrix Effects (LC-MS): Components in your biological matrix (e.g., salts, proteins) can co-elute with your analyte and suppress its ionization. The use of an internal standard, like unlabeled urea or a different isotopologue, can help to correct for this.
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Poor Derivatization Efficiency: If you are using a derivatization step, incomplete reaction can lead to a low yield of the desired derivative and consequently a weak signal. Optimize the reaction conditions, including reagent concentration, temperature, and time.
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Sample Degradation: Urea can be degraded by urease present in some biological samples. Ensure proper sample handling and storage to prevent enzymatic degradation.
-
Instrumental Issues: A dirty ion source, detector fatigue, or incorrect instrument parameters can all lead to a loss of sensitivity.
Q3: I am seeing unexpected peaks in my mass spectrum. How can I identify them?
A3: Unexpected peaks are often due to contaminants or side reactions. Here's how to approach their identification:
-
Analyze a Blank: Inject a solvent blank to see if the unexpected peaks are present. If they are, the contamination is likely from your solvent, vials, or the LC/GC-MS system itself.
-
Check Common Contaminant Databases: Compare the m/z values of the unknown peaks with lists of common mass spectrometry contaminants.
-
Consider Adduct Formation (LC-MS): In ESI, analytes can form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Derivatization Byproducts: Your derivatization reaction may produce side products that appear as extra peaks in your chromatogram.
Q4: Is derivatization of Urea-¹³C,¹⁵N₂ necessary for mass spectrometry analysis?
A4: Derivatization is highly recommended for GC-MS analysis to increase the volatility and thermal stability of urea. For LC-MS, while not always strictly necessary, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to better sensitivity and peak shape. Common derivatization strategies involve converting urea into a pyrimidine derivative or a silylated (TMS) derivative.
Troubleshooting Guides
Issue 1: High Background Noise
Symptoms:
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Elevated baseline in the total ion chromatogram (TIC).
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Presence of numerous non-analyte peaks in the mass spectrum.
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Poor signal-to-noise ratio for the Urea-¹³C,¹⁵N₂ analyte.
Troubleshooting Steps:
-
Identify the Source:
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Run a solvent blank: If the background is still high, the contamination is from the system or solvents.
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Prepare fresh mobile phases/solvents: Use high-purity solvents and new, clean glassware.
-
Check for leaks: Use an electronic leak detector for a GC-MS or check for pressure fluctuations in an LC system.
-
-
System Cleaning:
-
LC-MS: Flush the system with a series of solvents of increasing polarity (e.g., isopropanol, methanol, water). Clean the ion source components according to the manufacturer's instructions.
-
GC-MS: Bake out the column at a high temperature (within its specified limit). Clean the ion source.
-
-
Minimize Contamination from Labware:
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Use glass or polypropylene labware instead of polystyrene.
-
Rinse all labware with a high-purity solvent before use.
-
Use powder-free gloves.
-
Issue 2: Isobaric Interference
Symptoms:
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Difficulty in accurately quantifying Urea-¹³C,¹⁵N₂ due to an overlapping peak at the same nominal mass-to-charge ratio.
-
Inaccurate isotope ratios.
Troubleshooting Steps:
-
Improve Chromatographic Resolution:
-
Optimize your LC gradient or GC temperature program to separate the interfering compound from your analyte.
-
Consider using a column with a different stationary phase chemistry.
-
-
Use High-Resolution Mass Spectrometry (HRMS):
-
HRMS can distinguish between your analyte and interfering compounds with the same nominal mass but different exact masses.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use Multiple Reaction Monitoring (MRM) to monitor a specific fragment ion of your derivatized Urea-¹³C,¹⁵N₂. This is highly selective and can eliminate most isobaric interferences.
-
Quantitative Data Summary
The following table lists the mass-to-charge ratios (m/z) for derivatized Urea-¹³C,¹⁵N₂ and potential common interferences. The exact m/z of the analyte will depend on the chosen derivatization method.
| Analyte/Interference | Derivatization Method | Monitored Ion (m/z) | Potential Source of Interference |
| Urea-¹³C,¹⁵N₂ | Trimethylsilyl (TMS) derivative of 2-hydroxypyrimidine | 156 | Endogenous compounds, metabolites, drug molecules with the same nominal mass. |
| Unlabeled Urea | Trimethylsilyl (TMS) derivative of 2-hydroxypyrimidine | 153 | Endogenous urea in the sample. |
| Urea-¹³C,¹⁵N₂ | 2-hydroxypyrimidine | 99 (precursor) -> 43 (product) | Other small molecules in the biological matrix. |
| ¹⁵N₂-Urea | 2-hydroxypyrimidine | 99 (precursor) -> 43 (product) | Internal standard. |
| Unlabeled Urea | 2-hydroxypyrimidine | 97 (precursor) -> 42 (product) | Endogenous urea in the sample. |
| Phthalate Plasticizer | - | 149 | Plastic labware. |
| Siloxane | - | 207, 281 | Column bleed (GC-MS), septa. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Urea-¹³C,¹⁵N₂ as a 2-Methoxypyrimidine Derivative
1. Sample Preparation and Derivatization: a. To 100 µL of plasma, add an internal standard solution. b. Precipitate proteins by adding 400 µL of ethanol. Vortex and centrifuge at 10,000 x g for 5 minutes. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Add 100 µL of a solution of malondialdehyde in 1 M HCl. e. Heat the mixture at 100°C for 10 minutes to form 2-hydroxypyrimidine. f. Evaporate the sample to dryness. g. Reconstitute the residue in 50 µL of methanol and add 10 µL of methyl iodide to convert 2-hydroxypyrimidine to 2-methoxypyrimidine. h. Incubate at room temperature for 30 minutes. i. Evaporate to dryness and reconstitute in a suitable solvent for GC-MS injection.
2. GC-MS Parameters:
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Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injection Mode: Splitless.
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Temperature Program:
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Initial temperature: 80°C, hold for 1 minute.
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Ramp to 250°C at 10°C/min.
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Hold at 250°C for 5 minutes.
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) of the relevant ions for the 2-methoxypyrimidine derivative of unlabeled urea, ¹³C-urea, and ¹⁵N₂-urea.
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Visualizations
Technical Support Center: Accurate Measurement of Urea-13C,15N2 Enrichment
Welcome to the technical support center for improving the accuracy of Urea-13C,15N2 enrichment measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that can arise during the analysis of this compound enrichment, helping you to identify and resolve them effectively.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source. 2. Sample Loss During Preparation: Significant amounts of urea may be lost during extraction, cleanup, or derivatization steps.[1][2] 3. Suboptimal Derivatization: The derivatization reaction may be incomplete or have produced unstable derivatives.[3][4] 4. Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.[1] | 1. Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages. For LC-MS, consider different ionization modes (e.g., ESI, APCI). 2. Review Sample Preparation Protocol: Ensure all steps are performed correctly. Consider using an internal standard (e.g., labeled urea) early in the workflow to monitor recovery. 3. Optimize Derivatization: Adjust reaction time, temperature, and reagent concentrations. Test different derivatizing agents (e.g., 2-methoxypyrimidine, dimethylaminomethylene). 4. Improve Chromatographic Separation: Modify the LC gradient or GC temperature program to separate urea derivatives from interfering compounds. Implement a more rigorous sample cleanup procedure. |
| High Background Noise | 1. Contamination: Contamination from solvents, reagents, labware, or atmospheric nitrogen can introduce background signals. 2. Incomplete Reaction: Unreacted derivatization reagents or byproducts can contribute to background noise. 3. Mass Spectrometer Contamination: The instrument may be contaminated from previous analyses. | 1. Use High-Purity Reagents: Employ HPLC or MS-grade solvents and fresh reagents. Ensure labware is scrupulously clean. For IRMS, displace atmospheric nitrogen with an inert gas like helium. 2. Optimize Reaction Stoichiometry: Use the minimal amount of derivatizing agent required for a complete reaction. Include a cleanup step after derivatization. 3. Clean the Mass Spectrometer: Follow the manufacturer's instructions for cleaning the ion source and other relevant components. |
| Poor Reproducibility or High Variability | 1. Inconsistent Sample Handling: Variations in sample collection, storage, or preparation can lead to inconsistent results. 2. Instrument Instability: Fluctuations in the mass spectrometer's performance can cause variability. 3. Inaccurate Pipetting: Errors in pipetting small volumes of samples, standards, or reagents. 4. Sample Degradation: Urea may degrade if samples are not stored properly or for extended periods. | 1. Standardize Protocols: Ensure all samples are handled identically. Short-term storage at -80°C can alter the metabolic profile of urine and should be carefully considered. 2. Perform System Suitability Tests: Regularly run calibration standards and quality control samples to monitor instrument performance. 3. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 4. Proper Sample Storage: Store samples at appropriate temperatures (e.g., -80°C) and analyze them as soon as possible. Prepared samples for IRMS may be stable for only 24 hours. |
| Isotopic Fractionation Effects | Kinetic Isotope Effect: Lighter isotopes react faster than heavier isotopes, which can lead to fractionation during sample preparation (e.g., incomplete reactions) or analysis. | Ensure Complete Reactions: Drive all chemical reactions, including derivatization, to completion to minimize fractionation. |
| Inaccurate Quantification | 1. Incorrect Calibration Curve: The calibration standards may be inaccurate, or the curve may not cover the appropriate concentration range. 2. Natural Isotope Abundance: Failure to correct for the natural abundance of 13C and 15N can lead to overestimation of enrichment, especially at low levels. | 1. Prepare Fresh Standards: Use high-purity standards to prepare a calibration curve that brackets the expected enrichment range of the samples. 2. Apply Natural Abundance Correction: Use established algorithms to correct the measured isotope ratios for the contribution of naturally occurring heavy isotopes. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for measuring this compound enrichment: GC-MS or LC-MS?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used effectively. The choice often depends on the required sensitivity, sample matrix, and available instrumentation.
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GC-MS often requires derivatization of urea to make it volatile. This method can provide high precision and is well-established. Techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) offer very high sensitivity for measuring low-level enrichments.
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LC-MS/MS can often analyze urea directly without derivatization, simplifying sample preparation. It is highly specific and sensitive, making it suitable for complex biological matrices like plasma or exhaled breath condensate.
Q2: Why is derivatization of urea often necessary for GC-MS analysis?
A2: Urea is a small, polar, and non-volatile molecule. Derivatization is a chemical modification process that converts urea into a more volatile and thermally stable compound, which is necessary for it to pass through the gas chromatograph and be analyzed by the mass spectrometer. Common derivatives include 2-methoxypyrimidine and the trimethylsilyl ether derivative of 2-hydroxypyrimidine.
Q3: How can I correct for the natural abundance of stable isotopes in my samples?
A3: It is crucial to distinguish between the isotopes introduced experimentally and those naturally present. Correction for natural abundance is typically done using mathematical algorithms or software that account for the known natural abundances of all isotopes in the molecule. This is especially important for accurate measurement of low isotopic enrichments.
Q4: What are the best practices for sample storage to ensure the stability of this compound?
A4: Proper sample storage is critical to prevent degradation and ensure accurate results. For biological samples like plasma or urine, it is generally recommended to store them at -80°C if they are not analyzed immediately. However, be aware that even short-term storage at -80°C can alter the metabolic profile of urine. For prepared samples ready for analysis (e.g., after derivatization or offline conversion for IRMS), stability may be limited, and analysis within 24 hours is recommended to avoid issues like air contamination.
Q5: What is the purpose of using an internal standard in my assay?
A5: An internal standard, which is a compound structurally similar to the analyte but with a different mass (e.g., [15N2]-urea or [13C,15N2]-urea), is added to samples at a known concentration before processing. It helps to correct for variability in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.
Quantitative Data Summary
The following table summarizes key performance metrics from various published methods for urea enrichment analysis.
| Analytical Method | Derivative | Sample Matrix | Detection Limit / Sensitivity | Precision (CV%) | Reference |
| GC-c-IRMS & GC-MS | 2-methoxypyrimidine | Plasma | 13C-urea: ±0.02% APE; 15N2-urea: ±0.15% MPE | Not Specified | |
| GC-IRMS | CO2 (from urease digestion) | Plasma | 0.02% Molar Percentage Excess | Within-run: <2.8%; Between-run: <8.8% | |
| GC-MS | Dimethylaminomethylene | Plasma | 0.2% | Not Specified | |
| GC-IRMS | Dimethylaminomethylene | Plasma | 0.02% | Not Specified | |
| LC-MS/MS | None | Exhaled Breath Condensate | Not Specified | Not Specified | |
| LC-MS/MS | 2-hydroxypyrimidine | Exhaled Breath Condensate | Not Specified | Not Specified |
APE: Atom Percent Excess; MPE: Molar Percent Excess; CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Urea Derivatization for GC-MS Analysis (as 2-methoxypyrimidine)
This protocol is based on the method described for converting urea into a stable derivative suitable for GC-MS and GC-c-IRMS analysis.
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Sample Preparation:
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To 100 µL of plasma, add an appropriate amount of internal standard ([13C,15N2]-urea).
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Deproteinize the sample by adding 400 µL of ethanol. Vortex and centrifuge at 10,000 x g for 5 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
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Derivatization:
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To the dried residue, add 50 µL of malondialdehyde-bis(dimethylacetal) and 50 µL of 2N HCl.
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Heat the mixture at 100°C for 10 minutes to form 2-hydroxypyrimidine.
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Evaporate the sample to dryness again under nitrogen.
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Add 50 µL of ethereal diazomethane solution to the residue to convert 2-hydroxypyrimidine to 2-methoxypyrimidine.
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After 10 minutes at room temperature, evaporate the excess diazomethane.
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Analysis:
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Reconstitute the sample in 50 µL of ethyl acetate.
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Inject 1-2 µL of the solution into the GC-MS system.
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Protocol 2: Urease Digestion for GC-IRMS Analysis
This protocol is adapted from methods involving the enzymatic conversion of urea to CO2 for isotope ratio analysis.
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Sample Preparation:
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Pipette plasma samples and calibration standards into disposable vials.
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Acidify the samples with phosphoric acid to remove any endogenous CO2.
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Enzymatic Digestion:
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Add a solution of urease to each vial to convert urea into CO2 and ammonia.
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Incubate the vials to allow the reaction to go to completion.
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Analysis:
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Analyze the 13C enrichment of the CO2 in the headspace of the vials using a GC-IRMS system.
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Visualizations
Caption: General experimental workflow for this compound enrichment analysis.
Caption: Logical troubleshooting flow for inaccurate enrichment measurements.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Urea-13C,15N2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of Urea-13C,15N2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, non-target compounds present in the sample matrix. The "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, including proteins, lipids, salts, and endogenous metabolites. These effects can manifest as:
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Ion Suppression: A decrease in the analytical signal, leading to underestimation of the analyte concentration.
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Ion Enhancement: An increase in the analytical signal, leading to overestimation.
Both phenomena can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis using techniques like LC-MS/MS.
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for matrix effects?
A2: A SIL-IS like this compound is the gold standard for compensating for matrix effects because it is chemically and structurally almost identical to the analyte. It is expected to co-elute and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-IS ratio. However, complete correction is not always guaranteed. Differential matrix effects can still occur if there is a slight chromatographic separation between the analyte and the SIL-IS, a phenomenon sometimes caused by the "deuterium isotope effect" in deuterated standards, but also possible with 13C and 15N labels depending on the chromatography. If the analyte and IS do not perfectly co-elute, they can be affected differently by highly suppressive matrix components.
Q3: How can I determine if my assay is being affected by matrix effects?
A3: The most direct method is to perform a post-extraction addition experiment to quantitatively measure the Matrix Factor (MF). This experiment compares the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (clean) solvent. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Additionally, a post-column infusion experiment can be used to qualitatively identify specific regions in the chromatogram where ion suppression or enhancement occurs.
Q4: My results show high variability and poor reproducibility between different samples. Could this be a matrix effect?
A4: Yes, high variability is a classic sign of inconsistent matrix effects. This can happen when different lots of a biological matrix (e.g., plasma from different donors) contain varying levels of interfering components. The FDA and EMA guidelines recommend evaluating matrix effects in at least six different lots of the biological fluid to ensure the method is robust. Inconsistent sample cleanup can also lead to different levels of matrix components in the final extracts, contributing to poor reproducibility.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the quantification of this compound.
Problem 1: Low signal intensity for both the analyte (Urea) and the internal standard (this compound) in samples compared to standards in neat solution.
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Probable Cause: Significant ion suppression is affecting both the analyte and the internal standard. This is common in complex matrices like plasma, where high concentrations of phospholipids or salts can co-elute with polar compounds like urea.
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Troubleshooting Steps:
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Optimize Sample Preparation: The goal is to remove interfering matrix components. Protein precipitation is a common but relatively non-selective method. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.
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Modify Chromatographic Conditions: Adjust the HPLC/UPLC gradient to better separate urea from the highly suppressive regions of the chromatogram. Often, phospholipids elute in the middle of a typical reversed-phase gradient; modifying the gradient can shift them away from your analyte's retention time.
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Sample Dilution: A simple and effective method to reduce the concentration of matrix components is to dilute the sample. This is only feasible if the resulting analyte concentration remains well above the lower limit of quantitation (LLOQ).
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Problem 2: The analyte/IS peak area ratio is inconsistent across different lots of blank matrix.
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Probable Cause: This indicates a relative matrix effect, where the magnitude of ion suppression or enhancement varies from sample to sample. This can happen if the analyte and the this compound internal standard are not perfectly co-eluting, causing them to be affected differently by the variable matrix components in each lot.
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Troubleshooting Steps:
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Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. Ensure their retention times are identical. Even a small shift can lead to differential matrix effects.
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Improve Chromatographic Resolution: If separation is observed, adjust the mobile phase composition or gradient to ensure perfect co-elution.
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Evaluate Matrix Factor Across Lots: Quantify the Matrix Factor (and the IS-Normalized Matrix Factor) in at least six different lots of your biological matrix to understand the extent of the variability. If the coefficient of variation (CV) is greater than 15%, the method may not be sufficiently robust.
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Data Presentation: Sample Preparation Techniques
The choice of sample preparation is critical for mitigating matrix effects. The following table summarizes common techniques and their effectiveness.
| Technique | Principle | Pros | Cons | Effectiveness for Urea |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, and inexpensive. | Non-selective; phospholipids and salts remain in the supernatant, often causing significant matrix effects. | Low to Moderate. Often requires further cleanup or dilution. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Can provide a cleaner extract than PPT by removing highly polar (salts) and non-polar (lipids) interferences. | Can be labor-intensive; requires optimization of pH and solvent choice. | Moderate to High. Depends on solvent selection to efficiently extract polar urea while leaving interferences behind. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a different solvent. | Highly selective, providing very clean extracts and significantly reducing matrix effects. | More expensive and time-consuming; requires significant method development. | High. Can effectively remove phospholipids and salts. |
| Sample Dilution | Reducing the concentration of all components in the sample by adding a clean solvent. | Very simple and fast. | Reduces the analyte concentration, which may compromise sensitivity and the LLOQ. | Moderate. Effective if the initial matrix effect is not severe and the analyte concentration is high. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
This protocol allows for the direct measurement of ion suppression or enhancement.
Objective: To determine the Matrix Factor (MF) by comparing the analyte response in the presence and absence of matrix components.
Procedure:
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Prepare Three Sets of Samples (at a minimum of two concentration levels: low and high QC):
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Set A (Neat Solution): Spike the analyte (Urea) and the internal standard (this compound) into the final mobile phase solvent at the desired concentrations.
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Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the analyte and IS to the same concentrations as Set A.
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Set C (Extracted Sample - for IS MF): Extract the same six lots of blank matrix, spiking only the internal standard just prior to injection (as in Set B). This set is used to evaluate the matrix effect on the IS alone.
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Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
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Calculate Matrix Factor (MF):
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Analyte MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
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IS MF = (Mean Peak Area of IS in Set C) / (Mean Peak Area of IS in Set A)
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IS-Normalized MF = Analyte MF / IS MF
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Interpret the Results:
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An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
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The Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix lots should not exceed 15%.
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Visualizations
Technical Support Center: Optimization of Urea-¹³C,¹⁵N₂ Infusion Rates for Steady-State
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Urea-¹³C,¹⁵N₂ infusion rates to achieve isotopic steady-state for metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a primed-constant infusion of Urea-¹³C,¹⁵N₂?
A1: The primary goal is to achieve and maintain a constant enrichment of the Urea-¹³C,¹⁵N₂ tracer in the body's urea pool. This "steady-state" condition is crucial for accurately calculating the rate of appearance (Ra) or production of urea, which is a key indicator of protein catabolism. The primed dose rapidly raises the tracer concentration to the expected plateau, while the constant infusion replaces the tracer that is cleared from the pool.
Q2: How long does it typically take to reach isotopic steady-state for urea?
A2: With a properly calculated primed-constant infusion, a plateau in urea enrichment can be reached within 2 to 4 hours and maintained for the duration of the experiment. The exact time can vary based on the individual's metabolic state and the specifics of the infusion protocol.
Q3: Why is a "priming dose" necessary?
A3: A priming dose is a larger, initial bolus of the tracer administered at the beginning of the infusion. Without a prime, the time required to reach a steady-state of isotopic enrichment would be significantly longer, as it would be solely dependent on the slow, constant infusion rate. The priming dose rapidly fills the urea pool to the target enrichment level.
Q4: Can I run the experiment without a priming dose?
A4: While technically possible, it is highly discouraged for studies requiring steady-state kinetics. Without a priming dose, a prolonged infusion period (potentially over 7.5 hours) would be necessary to approach a steady-state, which may be impractical for many experimental designs and could introduce other confounding variables.
Q5: What are the consequences of an incorrect priming dose?
A5: An incorrect priming dose is not ideal but may not invalidate the experiment. Studies have shown that the enrichment at the plateau is more a function of the infusion rate than the priming dose. An under-primed study will take longer to reach a stable plateau, while an over-primed study will show an initial peak followed by a decline to the steady-state level. As long as a stable plateau is achieved and sampling is conducted during this period, accurate calculations are still possible.
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Isotopic enrichment is continuously increasing and not reaching a plateau. | 1. Inadequate Priming Dose: The initial bolus was too low to quickly fill the urea pool. 2. Infusion Rate Too High for the Subject's Clearance: The tracer is being infused faster than it is being cleared. | 1. Extend the Infusion Period: Allow more time to reach the steady-state. Future experiments should recalculate and increase the priming dose. 2. Verify Calculations: Double-check all calculations for the priming dose and infusion rate based on the subject's estimated urea pool size and turnover rate. |
| Isotopic enrichment peaked early and is now declining. | Over-Priming: The initial bolus was too high. | Wait for Stabilization: Continue the constant infusion. The enrichment will eventually decline to the steady-state plateau determined by the infusion rate. Ensure blood samples for steady-state calculations are taken only after the plateau is reached and stable. |
| High variability in enrichment data points during the expected steady-state period. | 1. Analytical Error: Issues with sample preparation or mass spectrometry analysis. 2. Non-Steady Physiological State: The subject is not in a metabolic steady state (e.g., due to stress, recent food intake, or physiological changes during the experiment). | 1. Review Analytical Procedures: Check for consistency in sample derivatization and GC-MS or IRMS performance. Re-run standards to verify instrument calibration. 2. Ensure Subject is in a Post-Absorptive State: Subjects should be fasted overnight to ensure a stable metabolic baseline. Minimize environmental stressors during the infusion. |
| Calculated urea production rate seems unexpectedly low. | Recycling of Labeled Nitrogen: Urea can be broken down in the gut, and the released ¹⁵N can be reincorporated into newly synthesized urea. This dilutes the tracer and leads to an underestimation of the true production rate. | This is a known phenomenon. The use of di-labeled [¹⁵N₂]urea helps to mitigate this, as the reincorporation of a single ¹⁵N atom will result in a different mass than the infused tracer. Kinetic modeling can also account for this recycling. |
| Difficulty in achieving steady-state in subjects with renal impairment or urea cycle disorders. | Altered Urea Pool Dynamics: These conditions significantly alter the production and clearance of urea, making standard priming dose calculations less accurate. | Longer Infusion Times: A prolonged infusion period is often necessary to achieve a steady state in individuals with diminished urea turnover. Dynamic Modeling: Non-steady-state kinetic models (e.g., Steele's equation) may be more appropriate than steady-state calculations in these populations, although they have their own limitations and may still underestimate true production rates during rapid changes. |
Experimental Protocols
Primed-Constant Infusion of Urea-¹³C,¹⁵N₂
This protocol is a generalized methodology based on common practices in metabolic research.
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Subject Preparation:
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Subjects should be in a post-absorptive state (e.g., overnight fast of 10-12 hours).
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Record the subject's weight for dose calculations.
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Place two intravenous catheters: one for tracer infusion and one in the contralateral arm for blood sampling.
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Tracer Preparation:
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Prepare a sterile solution of Urea-¹³C,¹⁵N₂ in 0.9% saline.
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Prepare the priming dose and the constant infusion solution in separate syringes for use with a syringe pump.
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Priming Dose Calculation and Administration:
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The priming dose is calculated to rapidly fill the estimated urea pool. A common approach is to use a priming-to-infusion (P/I) ratio. Ratios of 560 to 600 times the constant infusion rate (in mg/min) have been used effectively.
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Administer the priming dose as a bolus injection over 1-2 minutes.
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Constant Infusion:
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Immediately following the priming dose, begin the constant infusion using a calibrated syringe pump.
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The infusion rate is typically determined based on the subject's body weight (e.g., in µmol·kg⁻¹·min⁻¹).
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Blood Sampling:
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Draw a baseline blood sample before starting the infusion to determine background isotopic enrichment.
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After starting the infusion, draw blood samples at regular intervals. For example, every 30 minutes for the first 2 hours, and then every 15-20 minutes during the expected steady-state window (e.g., from 120 to 240 minutes).
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Sample Processing and Analysis:
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Collect blood in appropriate tubes (e.g., with heparin) and centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.
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Isolate urea from plasma, often involving protein precipitation.
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Derivatize the urea to a volatile form suitable for gas chromatography (e.g., trimethylsilyl derivative).
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Determine the isotopic enrichment of Urea-¹³C,¹⁵N₂ using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS).
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Confirmation of Steady-State:
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Plot the isotopic enrichment (e.g., Mole Percent Excess, MPE) versus time.
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Steady-state is confirmed when there is no significant positive or negative slope in the enrichment values over at least three consecutive time points.
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Quantitative Data Summary
The following tables summarize typical infusion parameters and expected outcomes from published studies.
Table 1: Example Infusion Parameters for Urea Tracers
| Tracer | Subject Group | Priming Dose (P/I Ratio) | Infusion Duration (hours) | Time to Steady-State (hours) | Reference |
| [¹³C]urea | Healthy Adults | 560:1 (min) | 8 | 2 | |
| [¹⁵N₂]urea | Healthy & Diabetic | 600:1 (min) | Not Specified | >2 (Implied) | |
| [¹⁸O]urea | Healthy Adults | 360:1 (min) | 8 | 2-4 |
Table 2: Urea Production Rates in Different Populations
| Subject Group | Urea Production Rate (µmol·kg⁻¹·min⁻¹) | Tracer Used | Reference |
| Healthy Controls | 5.4 ± 0.32 | [¹⁵N₂]urea | |
| Normoglycemic Diabetic Patients | 9.22 ± 2.07 | [¹⁵N₂]urea |
Visualizations
Technical Support Center: Resolving Chromatography Peak Tailing for Urea-13C,15N2
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatography peak tailing issues specifically for Urea-13C,15N2.
Troubleshooting Guide
This section offers a systematic, question-and-answer approach to identifying and fixing the root causes of peak tailing.
Question 1: What are the most common causes of peak tailing for a polar, neutral compound like this compound?
Peak tailing for this compound typically arises from a combination of chemical interactions and physical or system-related issues. The primary causes include:
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Secondary Silanol Interactions: Even though urea is neutral, it is highly polar and can form hydrogen bonds with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[1][2][3][4] These interactions create a secondary retention mechanism that delays a portion of the analyte from eluting, resulting in a tailed peak.[3]
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Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or within the packing material can create active sites and disrupt the flow path, causing tailing for all peaks. A collapsed column bed or the formation of a void at the inlet can also lead to significant peak distortion.
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Mobile Phase Mismatch: An inappropriate mobile phase pH, insufficient buffer capacity, or the absence of necessary additives can exacerbate secondary interactions. For polar compounds analyzed by Hydrophilic Interaction Chromatography (HILIC), the high organic content of the mobile phase makes proper buffering crucial.
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Sample Overload: Injecting too high a concentration of urea can saturate the stationary phase, leading to peak broadening and tailing.
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Injection Solvent Effects: If the sample is dissolved in a solvent significantly stronger (more eluting) than the mobile phase, it can cause the analyte band to spread on the column, resulting in a distorted peak.
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Extra-Column Volume: Excessive volume from long or wide-bore tubing, poorly made connections, or a large detector flow cell can cause the separated analyte band to broaden before detection, leading to tailing.
Question 2: How can I systematically troubleshoot and resolve peak tailing for this compound?
Follow this logical workflow to diagnose and solve the issue. Start with the simplest checks before moving to more complex method adjustments.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column to analyze this compound?
For a polar compound like urea, Hydrophilic Interaction Chromatography (HILIC) is often the best choice for achieving good retention and resolution. Look for HILIC columns with amide or diol phases. Alternatively, modern, base-deactivated (end-capped) C18 columns might work if used with a highly aqueous mobile phase, though retention may be minimal. Specialty columns designed for polar analytes, such as those with urea-based ligands, are also available.
Q2: How does mobile phase pH affect the peak shape of urea?
While urea is neutral, the pH of the mobile phase has a significant impact on the silica stationary phase. At a pH above 3, surface silanol groups become ionized (negatively charged), which increases their capacity for unwanted interactions with polar analytes. Maintaining a lower pH (e.g., pH 2.5-3) can suppress silanol ionization and reduce peak tailing.
Q3: Can my injection solvent cause peak tailing even if the sample is fully dissolved?
Yes. If your sample is dissolved in a solvent that is much stronger (i.e., has higher elution strength) than your mobile phase, it can cause severe peak distortion. For HILIC, where the mobile phase is high in organic solvent, injecting a sample dissolved in a highly aqueous solution can be problematic. The ideal injection solvent should be as close in composition to the initial mobile phase as possible. If solubility is an issue, use the minimum amount of a stronger solvent necessary.
Q4: What mobile phase additives can help reduce peak tailing?
Mobile phase additives can significantly improve peak shape by masking active silanol sites.
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Competing Base | Triethylamine (TEA) | 10-25 mM | A small basic molecule that preferentially interacts with active silanol sites, preventing the analyte from doing so. |
| Buffer Salts | Ammonium formate, Ammonium acetate | 10-20 mM | Increases the ionic strength of the mobile phase, which can help shield secondary interactions and maintain a stable pH. |
| Acidic Modifier | Formic Acid, Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Used to control and lower the mobile phase pH, suppressing the ionization of silanol groups. |
Q5: When should I consider replacing my chromatography column?
Consider replacing your column if you observe:
-
Persistent peak tailing for all compounds, even after thorough cleaning and system checks.
-
A sudden and irreversible increase in backpressure.
-
A significant loss of resolution and efficiency that cannot be restored by flushing.
-
If the column has been used for a large number of injections (e.g., >500-1000), especially with complex sample matrices.
Experimental Protocols
Protocol 1: Column Flushing and Passivation
This protocol is designed to remove strongly retained contaminants and passivate active sites on the column. Note: Always check the column manufacturer's guidelines for solvent compatibility and pH limits.
Objective: To clean a contaminated column that is causing peak tailing.
Methodology:
-
Disconnect the column from the detector to avoid contamination.
-
Reverse the direction of flow on the column.
-
Flush the column sequentially with a series of solvents, moving from weak to strong and back. Use at least 10-20 column volumes for each step.
-
Step 1 (Buffer Removal): HPLC-grade water.
-
Step 2 (Organic Wash): 100% Acetonitrile or Methanol.
-
Step 3 (Strong Wash - for severe contamination): 75:25 Acetonitrile/Isopropanol.
-
Step 4 (Return to Operating Conditions): Flush with your initial mobile phase composition until the pressure stabilizes.
-
-
Reconnect the column to the detector in the correct flow direction and allow it to equilibrate for at least 30 minutes before injecting a standard.
Protocol 2: Mobile Phase Optimization to Reduce Silanol Interactions
Objective: To systematically adjust the mobile phase to improve the peak shape of this compound.
Methodology:
-
Establish a Baseline: Prepare your standard mobile phase (e.g., 90:10 Acetonitrile/Water with 10 mM Ammonium Formate). Inject a standard solution of this compound and record the chromatogram, noting the tailing factor.
-
Adjust pH: Prepare two new aqueous mobile phase components, one with 0.1% formic acid (to lower pH) and one with a slightly higher buffer concentration. Systematically test mobile phase compositions with lower pH values (e.g., pH 3.0) to suppress silanol activity.
-
Introduce a Competing Base: If tailing persists at low pH, add a silanol-blocking agent like triethylamine (TEA) to the mobile phase.
-
Prepare a mobile phase containing 15 mM TEA, adjusting the pH as needed with formic acid.
-
Equilibrate the column thoroughly with the new mobile phase (this can take longer than usual).
-
Inject the standard and compare the peak shape to the baseline.
-
-
Evaluate and Finalize: Compare the tailing factors from each experiment to determine the optimal mobile phase composition that provides a symmetrical peak with adequate retention.
References
Technical Support Center: Urea-13C,15N2 Stable Isotope Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Urea-13C,15N2 stable isotope tracer studies. Our goal is to help you overcome common challenges and ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is correcting for background enrichment essential in this compound studies?
A1: Correcting for background, or natural, isotopic abundance is critical for accurately quantifying the true enrichment from the infused [13C,15N2]urea tracer.[1] All elements exist in nature as a mixture of stable isotopes. For instance, carbon is approximately 98.9% 12C and 1.1% 13C, while nitrogen is approximately 99.6% 14N and 0.4% 15N. When analyzing a sample by mass spectrometry, the instrument detects the total abundance of each mass isotopologue, which is a combination of the isotopes from the tracer and those naturally present in the molecule and any derivatizing agents.[2] Failure to correct for this natural abundance can lead to an overestimation of the true tracer enrichment, resulting in inaccurate calculations of urea kinetics and metabolic fluxes.[3]
Q2: What are the primary analytical methods for measuring this compound enrichment?
A2: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS).[4]
-
GC-MS is widely used and offers good sensitivity and specificity. It typically requires chemical derivatization of urea to make it volatile for gas chromatography.[5]
-
GC-c-IRMS provides higher precision and is particularly suited for measuring very low levels of isotopic enrichment. This method involves the combustion of the analyte into a gas (e.g., CO2 or N2) before it enters the mass spectrometer.
The choice of method often depends on the expected level of enrichment and the required precision for the study.
Q3: What is derivatization and why is it necessary for urea analysis by GC-MS?
A3: Derivatization is a chemical reaction that modifies an analyte to make it suitable for analysis by a particular method, such as GC-MS. Urea itself is not volatile enough to be analyzed directly by gas chromatography. Derivatization converts urea into a more volatile and thermally stable compound. Common derivatization approaches for urea include trimethylsilylation or conversion to a pyrimidine derivative.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
High or Variable Background Enrichment
Problem: The measured isotopic enrichment in your pre-infusion (baseline) samples is higher than the expected natural abundance or varies significantly between samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contamination during Sample Handling | - Ensure all labware (tubes, pipette tips) is scrupulously clean and free of any residual urea or tracer. - Use dedicated lab supplies for tracer and non-tracer work to prevent cross-contamination. |
| Improper Sample Storage | - Store plasma and urine samples at -80°C to minimize potential enzymatic or microbial activity that could alter urea concentrations or isotopic composition. - Avoid repeated freeze-thaw cycles, which can impact sample integrity. |
| Interference from Other Compounds | - Review your GC-MS chromatogram for co-eluting peaks that may be contributing to the ion signal of your derivatized urea. - Optimize the chromatography method (e.g., adjust the temperature ramp) to improve peak separation. |
| Inaccurate Natural Abundance Correction | - Verify the elemental formula used for the natural abundance correction, including all atoms from the derivatizing agent. - Use a well-characterized, unlabeled control sample to validate your correction algorithm. The corrected M+0 should be near 100%, and all other isotopologues should be close to zero. |
Low Tracer Enrichment Signal
Problem: The measured enrichment in your post-infusion samples is lower than expected or close to the limit of detection.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Tracer Dose | - Re-evaluate the tracer infusion protocol. A priming dose is often necessary to rapidly achieve a steady-state of tracer dilution. |
| Poor Derivatization Efficiency | - Optimize the derivatization reaction conditions, including temperature and time. - Ensure the derivatization reagent is not expired and has been stored correctly. |
| Instrument Sensitivity Issues | - Check the tuning and calibration of the mass spectrometer to ensure optimal performance. - For very low enrichments, consider using a more sensitive technique like GC-c-IRMS. |
| Sample Dilution | - Account for any dilution of the biological sample during preparation in your final calculations. |
Inconsistent or Non-reproducible Results
Problem: You observe high variability in enrichment measurements for replicate samples or across different experimental runs.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Standardize all sample preparation steps, including volumes, incubation times, and temperatures. - Use an internal standard to account for variations in sample processing and instrument response. |
| Variable Instrument Performance | - Regularly run quality control (QC) samples with known enrichment levels to monitor instrument performance. - Ensure the GC column is not overloaded, which can cause peak distortion. |
| Errors in Data Processing | - Use a consistent method for peak integration and background subtraction. - Employ software tools designed for isotopic analysis to automate and standardize the natural abundance correction. |
Experimental Protocols
Protocol: Sample Preparation and Derivatization for GC-MS Analysis
This protocol provides a general framework. Specific volumes and incubation times may need to be optimized for your particular application and instrumentation.
-
Sample Collection and Storage:
-
Collect baseline (pre-infusion) blood and/or urine samples.
-
Following tracer administration, collect samples at predetermined time points.
-
Process blood to obtain plasma or serum.
-
Immediately freeze all samples at -80°C until analysis.
-
-
Protein Precipitation (for plasma/serum):
-
Thaw samples on ice.
-
Add a precipitating agent (e.g., ice-cold ethanol or perchloric acid) to an aliquot of the sample to remove proteins.
-
Vortex and incubate on ice.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube.
-
-
Urea Isolation (Optional but Recommended):
-
To remove interfering substances, the supernatant can be passed through a cation exchange column.
-
-
Derivatization (Example using Trimethylsilylation):
-
Dry the supernatant (or a defined volume) completely under a stream of nitrogen gas.
-
Add a trimethylsilylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 70-90°C) for a defined time (e.g., 30-60 minutes) to allow the reaction to complete.
-
Cool the sample to room temperature before GC-MS analysis.
-
Data Analysis Workflow
The following diagram illustrates the key steps in processing the raw data to obtain the corrected isotopic enrichment.
Caption: Workflow for calculating corrected isotopic enrichment.
Quantitative Data Summary
The following table provides the natural isotopic abundances of key elements relevant to this compound studies. These values are essential for creating the correction matrix for natural abundance.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | ~98.93 |
| 13C | ~1.07 | |
| Nitrogen | 14N | ~99.63 |
| 15N | ~0.37 | |
| Hydrogen | 1H | ~99.98 |
| 2H (D) | ~0.02 | |
| Oxygen | 16O | ~99.76 |
| 17O | ~0.04 | |
| 18O | ~0.20 |
Note: These are approximate values and can vary slightly.
Visualization of Correction Logic
The following diagram illustrates the principle behind correcting for natural isotopic abundance. The measured mass isotopomer distribution (MID) is a composite of the true enrichment from the tracer and the contribution from naturally occurring heavy isotopes.
Caption: Logical relationship in background enrichment correction.
References
- 1. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of urea production rate with [15N2]urea and [13C]urea to measure catabolic rates in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Urea-13C,15N2 Methods: A Comparative Guide to Certified Reference Materials and Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of Urea-13C,15N2 is critical for a range of applications, from metabolic research to clinical diagnostics. This guide provides a comprehensive comparison of analytical methods validated with Certified Reference Materials (CRMs), offering supporting experimental data and detailed protocols to ensure the reliability and reproducibility of your results.
The use of isotopically labeled urea, such as this compound, as an internal standard is a cornerstone of robust analytical methodologies.[1][2] Certified Reference Materials provide the benchmark for method validation, ensuring traceability and comparability of data across different laboratories and studies.[3] This guide focuses on the validation of analytical methods for this compound, highlighting key performance characteristics and providing the necessary protocols to implement these techniques effectively.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of commonly employed methods, validated using this compound as an internal standard.
| Analytical Method | Key Performance Parameters | Application | Reference |
| GC-MS | Linearity: Not explicitly stated, but used for kinetic studies. Precision: Not explicitly stated. Accuracy: Enables establishment of kinetic parameters. | Studying urea kinetics in serum and validating routine urea assays in dialysate.[4] | --INVALID-LINK--[4] |
| GC-c-IRMS & GC-MS | Working Range: 13C-urea: 0-1% APE; 15N2-urea: 0-7% MPE. Confidence Interval (95%): 15N2-urea: ±0.15% MPE; 13C-urea: ±0.02% APE. | Determination of labeled urea tracer enrichments in plasma for metabolic studies. | --INVALID-LINK-- |
| LC-MS/MS | LOD: 3 mg/kg. LOQ: 8 mg/kg. Recovery: Close to 100%. | Determination of urea in compound feed, including pet food, and yeast. | --INVALID-LINK-- |
| LC-MS/MS | Application: Quantification of urea in exhaled breath condensate. Internal Standard: 15N2-urea. | Analysis of urea in exhaled breath condensate as a dilution marker. | --INVALID-LINK-- |
APE: Atom Percent Excess; MPE: Molar Percent Excess; LOD: Limit of Detection; LOQ: Limit of Quantification.
Certified Reference Materials for this compound
Several suppliers offer well-characterized this compound CRMs suitable for method validation. These materials are essential for establishing method accuracy and ensuring the traceability of measurements.
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Applications |
| Sigma-Aldrich | This compound | ≥98 atom % 15N, ≥99 atom % 13C | ≥99% (CP) | Mass spectrometry, Clinical Studies (cGMP grade available) |
| Cambridge Isotope Laboratories, Inc. | Urea (¹³C, 99%; ¹⁵N₂, 98%) | 99% 13C, 98% 15N2 | 98% | Mass Spectrometry, Metabolic Research, Breath Test |
| Elemental Microanalysis | Urea Isotopic Standard for 13C, 15N | Not specified | Not specified | Isotope ratio mass spectrometry |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of key experimental protocols cited in this guide.
GC-MS Method for Urea Kinetics in Serum
-
Derivatization: Urea is converted to its trimethylsilyl-ether derivative of 2-hydroxypyrimidine.
-
GC-MS Analysis: Mass fragmentographic monitoring of fragments m/e 153 for natural urea and m/e 156 for [13C,15N2]-urea.
-
Quantification: The area ratio of the labeled to the natural urea is used to determine kinetic parameters.
GC-c-IRMS and GC-MS for Labeled Urea in Plasma
-
Derivatization: Urea is converted into 2-methoxypyrimidine.
-
Analysis: The stable derivative is analyzed by both GC-MS and GC-c-IRMS.
-
Calibration: Calibration curves are used for the respective working ranges to establish enrichments in single-point measurements.
LC-MS/MS Method for Urea in Compound Feed
-
Sample Preparation: Extraction of urea from the sample matrix.
-
Internal Standard: Addition of 13C,15N2-urea internal standard after extraction.
-
LC-MS/MS Analysis: Chromatographic separation followed by tandem mass spectrometry detection.
-
Quantification: A least squares regression is used based on the peak area quotients of urea and 13C,15N2-urea.
Visualization of Method Validation Workflow
The following diagram illustrates a typical workflow for validating an analytical method for this compound using a certified reference material.
Caption: Workflow for analytical method validation using a this compound CRM.
The following diagram illustrates the central role of this compound as an internal standard in quantitative analysis.
Caption: Use of this compound as an internal standard for quantitative analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 4. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Urea-¹³C,¹⁵N₂ versus [¹³C]urea for Advanced Metabolic Studies
For researchers, scientists, and drug development professionals, the choice of isotopic tracer is critical for the precision and depth of metabolic studies. This guide provides an objective comparison of doubly labeled Urea-¹³C,¹⁵N₂ and singly labeled [¹³C]urea, supported by experimental data, to inform the selection of the optimal tracer for your research needs.
The use of stable isotopes has revolutionized our understanding of metabolic pathways, allowing for the in vivo tracking of molecules and the quantification of metabolic fluxes. [¹³C]urea has long been a staple in studies of ureagenesis and whole-body protein catabolism. However, the advent of doubly labeled Urea-¹³C,¹⁵N₂ offers new possibilities, particularly in the realm of advanced imaging and for studies requiring simultaneous tracking of carbon and nitrogen metabolism. This guide will delve into the distinct advantages and applications of each tracer, providing a comprehensive overview to aid in experimental design.
At a Glance: Key Differences and Applications
| Feature | [¹³C]urea | Urea-¹³C,¹⁵N₂ |
| Primary Applications | Measurement of urea production rate, ureagenesis, whole-body protein catabolism, Helicobacter pylori breath test. | Hyperpolarized MRI for perfusion and renal function imaging, simultaneous carbon and nitrogen metabolism studies. |
| Key Advantage | Well-established, cost-effective for carbon tracing. | Enables simultaneous tracking of carbon and nitrogen; significantly enhanced signal in hyperpolarized MRI. |
| Limitations | Provides information on carbon metabolism only. | Higher cost, more complex data analysis for dual-isotope studies. |
Performance in Measuring Urea Production Rates
A direct comparison of [¹³C]urea and [¹⁵N₂]urea (a close proxy for the nitrogen component of Urea-¹³C,¹⁵N₂) for determining urea production rates has been conducted in both healthy and diabetic subjects. The results demonstrate the utility of both tracers in quantifying amino acid catabolism.
| Subject Group | Tracer | Urea Production Rate (μmol·kg⁻¹·min⁻¹) | Reference |
| Healthy Controls | [¹⁵N₂]urea | 5.4 ± 0.32 | |
| Normoglycemic Diabetic Patients | [¹⁵N₂]urea | 9.22 ± 2.07 | |
| Chronic Diabetic Dogs (Systemic Insulin) | [¹³C]urea / [¹⁵N₂]urea | +20% with systemic vs. portal insulin |
Superiority of Urea-¹³C,¹⁵N₂ in Hyperpolarized MRI
For perfusion imaging using hyperpolarized magnetic resonance imaging (MRI), Urea-¹³C,¹⁵N₂ offers a significant advantage over [¹³C]urea. The presence of the two ¹⁵N nuclei alters the spin relaxation properties of the ¹³C nucleus, leading to a much longer transverse relaxation time (T₂). This longer T₂ results in a stronger and more persistent MRI signal, enabling higher resolution imaging and more accurate perfusion measurements.
| Parameter | [¹³C]urea | Urea-¹³C,¹⁵N₂ | Reference |
| T₂ in Aqueous Solution | ~0.09 seconds | ~24 seconds (~250-fold increase) | |
| In Vivo T₂ in Kidney | 0.23 ± 0.03 seconds | 6.3 ± 1.3 s (cortex/medulla), 11 ± 2 s (renal pelvis) | |
| In Vivo T₂ in Aorta | 0.28 ± 0.03 seconds | 1.3 ± 0.3 seconds | |
| Signal-to-Noise Ratio (SNR) in vivo | Lower | > 4-fold increase |
Experimental Protocols
Measurement of Urea Production Rate using Stable Isotope Tracers
This protocol provides a general framework for a primed, constant infusion study to measure urea production rates, adaptable for both [¹³C]urea and Urea-¹³C,¹⁵N₂.
Materials:
-
[¹³C]urea or Urea-¹³C,¹⁵N₂ (sterile, pyrogen-free solution for infusion)
-
Saline solution (0.9% NaCl)
-
Infusion pump
-
Blood collection tubes (containing an anticoagulant such as heparin or EDTA)
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Subject Preparation: Subjects should be fasted overnight (10-12 hours) to achieve a post-absorptive state. An intravenous catheter is placed in an antecubital vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to arterialize venous blood, for blood sampling.
-
Priming Dose: A priming bolus of the tracer is administered to rapidly achieve isotopic equilibrium in the urea pool. For a fast steady state of urea tracer dilution, a prime of 600 times the continuous infusion rate has been suggested.
-
Constant Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for a period of 2-4 hours.
-
Blood Sampling: Blood samples are collected at baseline (before tracer administration) and at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion period to confirm isotopic steady state.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Isotopic Enrichment Analysis by GC-MS:
-
Derivatization: Urea in plasma samples is derivatized to a volatile compound for GC-MS analysis. A common method involves the conversion of urea to 2-methoxypyrimidine.
-
GC-MS Analysis: The isotopic enrichment of the derivatized urea is determined by monitoring the appropriate mass-to-charge ratios (m/z) for the unlabeled and labeled urea fragments. For [¹³C]urea, the enrichment is measured, while for Urea-¹³C,¹⁵N₂, both ¹³C and ¹⁵N₂ enrichments can be determined simultaneously.
-
-
Calculation of Urea Production Rate: The rate of appearance (Ra) of urea is calculated using the steady-state isotope dilution equation:
-
Ra = i / (E_p - E_b)
-
Where i is the tracer infusion rate, E_p is the isotopic enrichment of plasma urea at steady state, and E_b is the baseline isotopic enrichment.
-
Hyperpolarized [¹³C,¹⁵N₂]urea MRI for Perfusion Imaging
This protocol outlines the key steps for performing a preclinical hyperpolarized MRI study to assess renal perfusion.
Materials:
-
[¹³C,¹⁵N₂]urea
-
Dynamic Nuclear Polarization (DNP) polarizer
-
MRI scanner (e.g., 3T) with ¹³C imaging capabilities
-
Animal model (e.g., rat)
-
Anesthesia equipment
-
Catheter for intravenous injection
Procedure:
-
Hyperpolarization: A sample of [¹³C,¹⁵N₂]urea is prepared with a stable radical and hyperpolarized using a DNP polarizer.
-
Dissolution: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable solution.
-
Animal Preparation: The animal is anesthetized and positioned within the MRI scanner. A catheter is placed for intravenous injection of the hyperpolarized tracer.
-
Tracer Injection: The hyperpolarized [¹³C,¹⁵N₂]urea solution is injected as a bolus.
-
MRI Data Acquisition: Dynamic ¹³C MRI data are acquired immediately following the injection to capture the transit of the tracer through the vasculature and its accumulation in the kidneys. A 3D balanced
A Comparative Guide to GC-MS and LC-MS Methods for Urea-13C,15N2 Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies involving Urea-13C,15N2, the choice of analytical methodology is critical for obtaining accurate and reliable data. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of this stable isotope-labeled urea. The following sections detail the experimental protocols and present a comparative summary of their performance to aid in selecting the most suitable technique for specific research needs.
Introduction to Analytical Challenges
This compound is a key tracer in studies of urea kinetics and nitrogen metabolism. Its accurate quantification in biological matrices such as plasma, serum, and urine is essential. Both GC-MS and LC-MS offer the requisite sensitivity and selectivity for this purpose, but they operate on different principles and present distinct advantages and disadvantages. A critical consideration for GC-MS is the need for derivatization to render the non-volatile urea amenable to gas chromatography. LC-MS can, in some cases, analyze urea directly, though derivatization is also employed to enhance chromatographic performance.
Experimental Protocols
Detailed methodologies for the quantification of this compound using both GC-MS and LC-MS are presented below. These protocols are based on established methods and can be adapted and validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For urea analysis, a derivatization step is mandatory.
-
Sample Preparation:
-
Deproteinization: To 100 µL of plasma or serum, add 400 µL of cold ethanol. Vortex and centrifuge to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
Urea is often converted to a 2-hydroxypyrimidine derivative for GC-MS analysis.[1] One common method involves reaction with malonaldehyde bis(dimethyl acetal) in an acidic environment.[2]
-
Alternatively, derivatization can be achieved using silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3]
-
Another approach is the conversion of urea to 2-methoxypyrimidine, which is a stable derivative suitable for both GC-MS and GC-combustion-isotope ratio mass spectrometry (GC-c-IRMS).[4][5]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and an appropriate internal standard. For the trimethylsilyl-derivative of 2-hydroxypyrimidine, fragments such as m/z 153 and 156 can be monitored for natural and labeled urea, respectively.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of polar and non-volatile compounds, making it well-suited for urea analysis, sometimes without derivatization.
-
Sample Preparation:
-
Deproteinization: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard (e.g., [15N2]-urea). Vortex and centrifuge.
-
Supernatant Transfer: Transfer the supernatant for analysis. Dilution may be necessary depending on the expected concentration.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used to improve retention of the polar urea molecule.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard. For derivatized urea (2-hydroxypyrimidine), the product ion m/z 97/42 can be selected for quantification, with m/z 99/43 from the [15N2]-urea internal standard.
-
Comparative Performance Data
The cross-validation of analytical methods involves assessing various parameters to ensure the reliability and suitability of each technique. The following table summarizes the expected performance of GC-MS and LC-MS for the quantification of this compound.
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Multi-step: Deproteinization, drying, derivatization. | Simpler: Deproteinization and dilution. |
| Analysis Time | Longer due to derivatization and GC run time. | Shorter, with typical run times of 3-5 minutes. |
| Sensitivity | High, with detection limits in the low µM to nM range. | Very high, often superior to GC-MS, with detection in the nM to pM range. |
| Specificity | High, especially with high-resolution MS. | Very high, particularly with tandem MS (MS/MS). |
| Throughput | Lower due to sample preparation complexity. | Higher, amenable to automation. |
| Matrix Effects | Can be significant, but often mitigated by derivatization and cleanup. | Can be a major issue (ion suppression/enhancement), requiring careful method development and use of appropriate internal standards. |
| Cost | Generally lower instrument cost compared to high-end LC-MS/MS. | Higher initial instrument investment. |
| Robustness | Generally considered very robust and reliable. | Can be less robust, with potential for column degradation and source contamination. |
Visualization of Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in biological samples. The choice between the two will depend on the specific requirements of the study.
-
GC-MS is a cost-effective and robust option, particularly when high throughput is not a primary concern. The mandatory derivatization step, however, adds complexity and time to the sample preparation process.
-
LC-MS/MS offers higher sensitivity and throughput, with simpler sample preparation. It is the preferred method for studies requiring the analysis of a large number of samples or when very low detection limits are necessary. However, the initial investment is higher, and careful method development is required to mitigate potential matrix effects.
Ultimately, a thorough validation of the chosen method within the specific laboratory and for the intended application is crucial to ensure the generation of high-quality, reproducible data in metabolic research.
References
- 1. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum - Google Patents [patents.google.com]
- 4. Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Urea-13C and 14C-Urea for Diagnostic Breath Tests
For Researchers, Scientists, and Drug Development Professionals
The urea breath test (UBT) is a non-invasive diagnostic method used for the detection of Helicobacter pylori infection, a bacterium linked to various gastrointestinal conditions such as gastritis, peptic ulcers, and stomach cancer. The test relies on the ability of the H. pylori urease enzyme to hydrolyze orally administered urea labeled with a specific carbon isotope. This guide provides an objective comparison of the two primary agents used in these tests: the stable, non-radioactive Urea-13C and the radioactive Urea-14C.
Principle of the Urea Breath Test
The fundamental principle of the urea breath test is the detection of urease activity in the stomach, an enzyme abundantly produced by H. pylori but not present in mammalian cells. When a patient ingests urea labeled with either 13C or 14C, the urease from H. pylori, if present, breaks down the urea into ammonia and labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂). This labeled CO₂ is then absorbed into the bloodstream, transported to the lungs, and subsequently exhaled. By measuring the concentration of the labeled CO₂ in the patient's breath, a current H. pylori infection can be accurately diagnosed.
Biochemical Pathway of Urea Metabolism by H. pylori
Caption: Labeled urea is metabolized by H. pylori's urease, producing labeled CO2 detected in breath.
Performance Comparison: Urea-13C vs. 14C-Urea
Both Urea-13C and 14C-Urea breath tests are considered highly sensitive and specific for the diagnosis of H. pylori infection. However, there are key differences in their properties and clinical application that are important for researchers and clinicians to consider.
| Feature | Urea-13C | 14C-Urea |
| Isotope Type | Stable, non-radioactive | Radioactive |
| Radiation Exposure | None | Minimal (equivalent to about one day of background radiation) |
| Safety in Vulnerable Populations | Safe for children and pregnant women | Generally avoided in children and pregnant women |
| Regulatory Requirements | No special license required for handling and disposal | Requires a nuclear medicine department or licensed facility for storage and disposal |
| Cost of Substrate | Higher | Lower |
| Detection Method | Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS) | Scintillation counter |
| Test Simplicity | Can be performed in a clinical setting; samples can be mailed for analysis | Typically requires specialized facilities |
| Accuracy | High sensitivity and specificity | High sensitivity and specificity |
| Indeterminate Results | Lower frequency of borderline-negative results compared to 14C-Urea | Higher frequency of results in the indeterminate zone |
Experimental Protocols
Accurate and reliable results from urea breath tests are highly dependent on strict adherence to standardized protocols. Below are detailed methodologies for both the Urea-13C and 14C-Urea breath tests.
Patient Preparation (Applicable to both tests)
-
Fasting: Patients should fast for a minimum of 2-6 hours before the test, with no food or drink, including water.
-
Smoking: Smoking should be avoided for at least 2 hours prior to the test.
-
Medications:
-
Antibiotics and bismuth-containing compounds should be discontinued for at least 4 weeks prior to the test.
-
Proton pump inhibitors (PPIs) and sucralfate should be stopped for at least 2 weeks before the test.
-
H2-receptor antagonists should be avoided for at least 48 hours before the test.
-
Urea-13C Breath Test Protocol
-
Baseline Breath Sample: A baseline breath sample is collected by having the patient exhale into a collection bag or tube. This is the "0-minute" sample.
-
Administration of 13C-Urea: The patient ingests a 13C-Urea tablet or solution (typically 50-100 mg) with a glass of water or a citric acid solution to delay gastric emptying and enhance contact time with the gastric mucosa.
-
Waiting Period: The patient is required to wait for a specified period, usually 15 to 30 minutes. During this time, they should remain at rest.
-
Post-Dose Breath Sample: After the waiting period, a second breath sample is collected in a separate container.
-
Analysis: Both breath samples are analyzed using an Isotope Ratio Mass Spectrometer (IRMS) or a Non-Dispersive Infrared Spectrometer (NDIRS) to measure the ratio of ¹³CO₂ to ¹²CO₂. An increase in this ratio in the post-dose sample compared to the baseline indicates a positive result.
14C-Urea Breath Test Protocol
-
Baseline Breath Sample (Optional but recommended): While some protocols proceed directly to administration, collecting a baseline sample is good practice.
-
Administration of 14C-Urea: The patient swallows a capsule containing a small amount of 14C-Urea (typically 1 μCi or 37 kBq) with water.
-
Waiting Period: The waiting period is generally shorter than the 13C test, often around 10-15 minutes.
-
Post-Dose Breath Sample: A single post-dose breath sample is collected. The patient is often instructed to hold their breath for a few seconds before exhaling into a collection balloon or card.
-
Analysis: The radioactivity in the collected breath sample is measured using a liquid scintillation counter. A count above a predetermined cutoff value indicates a positive result.
Experimental Workflow
A Guide to Inter-Laboratory Comparison of Urea-13C,15N2 Measurement Protocols
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of stable isotope-labeled compounds is paramount. This guide provides an objective comparison of common analytical methods for the measurement of Urea-13C,15N2, a crucial tracer in metabolic studies. The information presented here is compiled from various scientific sources to aid in the selection of the most appropriate protocol for specific research needs.
Comparison of Analytical Platforms
The measurement of this compound in biological matrices is predominantly achieved through mass spectrometry-based techniques. The choice of method often depends on the required sensitivity, precision, and the available instrumentation. The following tables summarize the key performance characteristics of the most frequently employed methods: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of this compound Measurement Protocols
| Parameter | GC-MS with Derivatization | GC-c-IRMS | LC-MS/MS (ID-LC/MS/MS) |
| Principle | Separation of volatile derivatives by GC, followed by mass analysis. | Separation by GC, combustion to N2 and CO2, and high-precision isotope ratio measurement. | Separation by LC, followed by mass analysis of the intact molecule and its fragments. |
| Sample Derivatization | Required (e.g., to 2-hydroxypyrimidine or 2-methoxypyrimidine) | Required (e.g., to 2-methoxypyrimidine) | Not typically required. |
| Precision | Good; can be affected by derivatization efficiency and instrument variability. | Excellent; high precision for isotope enrichment measurements (e.g., 0.3‰ for δ13C, 0.5‰ for δ15N). | Very good; expanded uncertainty of 1.8% (95% confidence interval) reported for an ID-LC/MS/MS method. |
| Accuracy | Good; dependent on the use of appropriate internal standards and calibration. | High; considered a reference method for isotope ratio analysis. | High; particularly with isotope dilution techniques. |
| Sensitivity | Good; can detect low levels of enrichment. | Very high; suitable for studies with low tracer doses. | Excellent; high sensitivity and specificity. |
| Throughput | Moderate; sample preparation can be time-consuming. | Lower; due to the combustion step and specialized instrumentation. | High; amenable to automation. |
| Instrumentation Cost | Moderate to High | High | High |
Table 2: Quantitative Performance Data from Selected Studies
| Method | Analyte | Matrix | Quantitative Performance |
| GC-MS & GC-c-IRMS | 13C-Urea & 15N2-Urea | Plasma | 13C-urea enrichment: ±0.02% APE (95% confidence interval); 15N2-urea enrichment: ±0.15% MPE (95% confidence interval). |
| GC-MS | 15N2-Urea | Plasma | Day-to-day instrument response variability up to 26% without stringent standardization. |
| LC-IDMS/MS | Urea | Serum | Expanded uncertainty of 1.8% at a 95% confidence interval. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for the main analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The analysis of urea by GC-MS necessitates a derivatization step to increase its volatility. A common approach involves the conversion of urea to a pyrimidine derivative.
1. Sample Preparation and Derivatization:
-
A specific volume of the biological sample (e.g., plasma, urine) is deproteinized, often by precipitation with an organic solvent like acetone.
-
An internal standard, such as this compound with a different enrichment level or a structurally similar compound, is added.
-
The supernatant is dried, and a derivatizing agent is added. For example, urea can be converted to 2-hydroxypyrimidine or 2-methoxypyrimidine.
-
The reaction mixture is heated to ensure complete derivatization.
-
The resulting derivative is extracted into an organic solvent suitable for GC injection.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).
-
Injector: Splitless mode is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is applied to separate the analyte from other matrix components.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring the characteristic ions of the derivatized urea and its isotopologues.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) Protocol
GC-c-IRMS provides very high precision measurements of isotope ratios. The sample preparation is similar to that for GC-MS.
1. Sample Preparation and Derivatization:
-
The protocol follows the same steps as for GC-MS to obtain a volatile derivative of urea (e.g., 2-methoxypyrimidine).
2. GC-c-IRMS Analysis:
-
Gas Chromatograph: Separates the derivatized urea.
-
Combustion Interface: The eluting compound is quantitatively combusted to CO2 and N2 gas.
-
Isotope Ratio Mass Spectrometer: The isotopic ratios (13C/12C and 15N/14N) of the resulting gases are measured with high precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing urea directly without derivatization, leading to simpler sample preparation and higher throughput.
1. Sample Preparation: *
A Comparative Guide to Hyperpolarized [13C,15N2]Urea for In Vivo T2 Mapping
This guide provides an objective comparison of hyperpolarized [13C,15N2]urea for in vivo spin-spin relaxation time (T2) mapping, a critical parameter in advanced magnetic resonance imaging (MRI) for assessing tissue microenvironments. The performance of [13C,15N2]urea is compared with its non-isotope-labeled counterpart, [13C]urea, and other hyperpolarized probes. This document is intended for researchers, scientists, and drug development professionals working in the field of molecular imaging.
Introduction to Hyperpolarized MRI and T2 Mapping
Hyperpolarized ¹³C MRI is a powerful molecular imaging technique that enhances the signal of injectable ¹³C-labeled compounds by several orders of magnitude over the thermal equilibrium state. This signal enhancement enables real-time monitoring of physiological processes. T2 relaxation time, an intrinsic magnetic property of tissues, provides valuable information about the local environment of the imaging probe. In the context of hyperpolarized agents, a longer T2 is highly desirable as it allows for longer imaging acquisition windows and higher signal-to-noise ratios (SNR).
Comparison of Hyperpolarized Probes for T2 Mapping
The primary advantage of hyperpolarized [13C,15N2]urea over [13C]urea lies in its significantly longer T2 relaxation time. This is because the ¹⁵N labeling of the amide nitrogens eliminates a strong scalar relaxation pathway that otherwise shortens the T2 of the ¹³C nucleus. This key difference leads to substantial improvements in image quality and SNR.
Other hyperpolarized probes previously used for perfusion imaging, such as bis–1,1–(hydroxy–methyl)–1–¹³C–cyclopropane–d₈ (HMCP) and tert-butanol, have reported in vivo T2 values in the range of 1.4–4 seconds. As the data below will demonstrate, [13C,15N2]urea exhibits significantly longer T2 values, particularly in the kidneys.
Data Presentation: In Vivo T2 Relaxation Times
The following table summarizes the quantitative T2 values for hyperpolarized [13C,15N2]urea and [13C]urea in various tissues, as determined in preclinical rat models.
| Probe | Tissue | Mean T2 Value (seconds) |
| [13C,15N2]urea | Kidney (Cortex & Medulla) | 6.3 ± 1.3 s |
| Kidney (Renal Pelvis) | 11 ± 2 s | |
| Aorta | 1.3 ± 0.3 s | |
| [13C]urea | Kidney | 0.23 ± 0.03 s |
| Aorta | 0.28 ± 0.03 s |
Data sourced from Reed et al., IEEE Transactions on Medical Imaging, 2014.
The data clearly shows a dramatic increase in T2 for [13C,15N2]urea compared to [13C]urea, especially within the kidney. This prolonged T2 allows for advanced imaging techniques and results in a greater than four-fold increase in SNR.
Experimental Protocols
The hyperpolarized [13C,15N2]urea is prepared using a dissolution dynamic nuclear polarization (dDNP) process.
-
Sample Preparation : A solution of [13C,15N2]urea is mixed with a stable organic radical. For co-polarization studies, [1-13C]pyruvate can also be included.
-
Polarization : The mixture is loaded into a polarizer (e.g., a 5T SPINlab system) and cooled to approximately 0.8 K. The sample is then irradiated with microwaves for several hours to build up nuclear polarization.
-
Dissolution : The polarized, frozen sample is rapidly dissolved with superheated sterile water.
-
Neutralization : The resulting solution is neutralized with a buffer (e.g., NaOH and Tris) to achieve a biocompatible pH.
The following protocol outlines the typical procedure for in vivo T2 mapping in rats.
-
Animal Preparation : Animal experiments are conducted under approved IACUC protocols. Anesthetized rats are positioned within the MRI scanner.
-
Probe Administration : The hyperpolarized [13C,15N2]urea solution is injected intravenously.
-
Imaging Sequence : T2 mapping is performed using a ¹³C steady-state free precession (SSFP) magnetic resonance imaging sequence. Imaging is typically initiated 20-30 seconds after injection to allow for distribution of the agent.
-
Data Acquisition : A series of images are acquired over time to measure the decay of the hyperpolarized signal. For T2 mapping, a Carr-Purcell-Meiboom-Gill (CPMG)-like sequence can be employed.
-
Data Analysis : The signal decay curve for each voxel is fitted to a single exponential decay model to calculate the T2 value.
Mandatory Visualizations
Caption: Experimental workflow for in vivo T2 mapping with hyperpolarized urea.
Caption: ¹⁵N labeling eliminates the scalar relaxation pathway, extending T2.
Conclusion
The validation of hyperpolarized [13C,15N2]urea demonstrates its significant superiority for in vivo T2 mapping applications compared to its non-isotope-labeled counterpart. The dramatic increase in T2 relaxation time, particularly evident in the kidneys, is directly attributable to the elimination of the scalar relaxation pathway through ¹⁵N labeling. This property translates into a substantial gain in SNR, enabling higher resolution imaging and the use of SNR-efficient sequences like SSFP. These advantages position hyperpolarized [13C,15N2]urea as a premier imaging agent for non-invasive perfusion assessment in various organs and for the study of renal function.
performance evaluation of different analytical methods for urea determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of common analytical methods for the determination of urea. The selection of an appropriate method is critical for accurate quantification in various matrices, including biological fluids, pharmaceuticals, and environmental samples. This document outlines key performance indicators, detailed experimental protocols, and a visual representation of the analytical workflow to aid in your decision-making process.
Performance Evaluation of Analytical Methods
The choice of an analytical method for urea determination depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of four widely used methods: Enzymatic (Colorimetric), Spectrophotometric (Colorimetric), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Performance Metric | Enzymatic (Colorimetric) | Spectrophotometric (Colorimetric) | HPLC-FLD | LC-MS/MS |
| Linearity Range | 1.0–5.0 nmole[1] / 40–1200 ppm[2] | 0.8–100 µg/L[3] | 7 mg/kg - 50,000 mg/kg[4][5] | 8 mg/kg - 50,000 mg/kg |
| Limit of Detection (LOD) | 40 ppm (for milk) | 0.24 µg/L | 2 mg/kg | 3 mg/kg |
| Limit of Quantification (LOQ) | - | 0.80 µg/L | 7 mg/kg | 8 mg/kg |
| Accuracy (Recovery %) | 94% - 100% | - | 86% - 105% | 86% - 105% |
| Precision (RSD %) | 2.5% - 3.1% | <5% | 1.4% - 7.2% | 1.4% - 7.2% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the key experiments cited.
Enzymatic (Colorimetric) Method
This method is based on the urease-catalyzed hydrolysis of urea to ammonia, which is then quantified colorimetrically.
Materials:
-
Urea Assay Kit (e.g., MAK006 or similar)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Urea standards
-
Samples (e.g., serum, plasma, urine, cell culture supernatants)
Procedure:
-
Sample Preparation:
-
Centrifuge samples to remove particulate matter.
-
Dilute samples as necessary to fall within the linear range of the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of urea standards of known concentrations.
-
-
Assay Reaction:
-
Add samples and standards to the wells of the microplate.
-
Add the reaction mix containing urease and other reagents provided in the kit to each well.
-
Incubate the plate at the recommended temperature and time (e.g., 60 minutes at 37°C).
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Quantification:
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the urea concentration in the samples by interpolating their absorbance values on the standard curve.
-
Spectrophotometric (Colorimetric) Method with Diacetyl Monoxime
This direct chemical method involves the reaction of urea with diacetyl monoxime in a strong acid medium to produce a colored product.
Materials:
-
Spectrophotometer
-
Diacetyl monoxime solution
-
Thiosemicarbazide solution
-
Acidic reagent (e.g., a mixture of sulfuric and phosphoric acid)
-
Urea standards
-
Samples
Procedure:
-
Sample Preparation:
-
Deproteinize samples if necessary.
-
Dilute samples to the appropriate concentration range.
-
-
Standard Curve Preparation:
-
Prepare a series of urea standards.
-
-
Color Reaction:
-
Add the diacetyl monoxime and thiosemicarbazide reagents to the samples and standards.
-
Add the acidic reagent and heat the mixture in a boiling water bath for a specified time.
-
Cool the mixture to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 520-540 nm).
-
-
Quantification:
-
Create a standard curve and determine the urea concentration in the samples.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC methods offer high specificity and are suitable for complex matrices.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Analytical column (e.g., C18)
Reagents:
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Derivatizing agent (for fluorescence detection, e.g., xanthydrol)
-
Urea standards
-
Samples
Procedure:
-
Sample Preparation:
-
Filter samples through a 0.45 µm filter.
-
For fluorescence detection, perform a pre-column derivatization step by reacting the sample with a derivatizing agent.
-
-
Chromatographic Conditions:
-
Set the mobile phase composition, flow rate, and column temperature.
-
Set the detector wavelength (e.g., 195 nm for UV detection).
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Record the chromatograms and identify the urea peak based on its retention time.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area or height of the standards against their concentrations.
-
Calculate the urea concentration in the samples from the calibration curve.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analytical determination of urea, from sample collection to final data analysis.
Caption: General workflow for the analytical determination of urea.
References
Safety Operating Guide
Proper Disposal Procedures for Urea-13C,15N2: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational disposal of Urea-13C,15N2, this document outlines procedural, step-by-step guidance to ensure safe and compliant handling in research and development settings.
This compound is a stable, non-radioactive isotopically labeled compound. While it is not classified as a hazardous substance, proper disposal procedures are necessary to maintain laboratory safety and environmental compliance.[1] The disposal of this compound, as with any laboratory chemical, should always be carried out in accordance with federal, state, and local regulations, as well as institutional environmental health and safety (EHS) guidelines.[2][3]
Immediate Safety and Handling Precautions
Before disposal, ensure all personnel handling this compound are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[4] Always consult the manufacturer's safety data sheet (SDS) for specific glove compatibility.
-
Avoid Dust Formation: Handle solid this compound in a manner that minimizes dust generation.
-
Ventilation: Use in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.
-
Spill Response: In the event of a spill, use appropriate tools to collect the material in a designated waste container, avoiding dust formation. Report any exposure to your supervisor or Principal Investigator.
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are collection for chemical waste pickup by a licensed disposal company or, where permissible by local regulations for non-hazardous materials, drain disposal of dilute aqueous solutions.
Method 1: Solid Waste Collection and Disposal
This is the most common and recommended method for the disposal of solid this compound and contaminated labware.
-
Waste Segregation: Collect solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, separately from other waste streams.
-
Containerization: Place the waste in a clearly labeled, sealable, and compatible waste container. The container should be stored away from incompatible materials, such as strong oxidizing agents.
-
Labeling: Affix a "Dangerous Waste" or equivalent hazardous waste label to the container as soon as the first piece of waste is added. The label should clearly identify the contents as "this compound waste."
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Waste Pickup: Once the container is full or is no longer in use, complete a chemical collection request form as per your institution's procedures and arrange for pickup by the EHS department or a licensed waste disposal service.
Method 2: Aqueous Solution Drain Disposal (Subject to Local Regulations)
Some institutions may permit the drain disposal of dilute aqueous solutions of non-hazardous chemicals like urea. However, it is critical to consult and strictly adhere to your local EHS guidelines and wastewater regulations. Do not assume this method is acceptable without explicit approval.
-
Verify Permissibility: Confirm with your institution's EHS department that drain disposal of dilute urea solutions is permitted.
-
Dilution: If permitted, prepare a dilute aqueous solution of the this compound waste. General guidelines often suggest that for a substance to be eligible for drain disposal, it should be water-soluble and of low toxicity.
-
pH Neutralization: While urea solutions are generally neutral, if mixed with acidic or basic solutions, the pH must be neutralized to a range acceptable for your local wastewater treatment facility (typically between 5.5 and 9.5).
-
Controlled Disposal: Pour the dilute, neutralized solution down a designated laboratory sink with a copious amount of running water. A common guideline is to flush with at least a 100-fold excess of water. For example, for every 100 mL of solution, run the water at maximum flow for approximately two minutes.
-
Record Keeping: Maintain a log of all chemical waste disposed of via the sanitary sewer, as required by your institution.
Quantitative Disposal Guidelines
The following table provides examples of quantitative limits for drain disposal of non-hazardous chemicals, based on general laboratory safety guidelines. These are not specific to this compound and must be verified with your local EHS.
| Parameter | Guideline Limit | Citation |
| pH Range | 5.5 - 9.5 | |
| Concentration | Approx. 1% or less for suitable organic/inorganic chemicals | |
| Daily Volume | A few hundred grams or milliliters per day | |
| Single Discharge Volume | Up to 100g or 100mL | |
| Water Flush Ratio | At least 100-fold excess of water |
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for Urea-¹³C,¹⁵N₂
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Urea-¹³C,¹⁵N₂ in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Personal Protective Equipment (PPE)
When handling Urea-¹³C,¹⁵N₂, a solid, stable isotope-labeled compound, proper personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. | Conforming to OSHA s 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile gloves). | Refer to Australian and New Zealand Standard AS/NZS 2161 for protective gloves.[2] |
| Skin and Body Protection | Lab coat or other protective clothing to prevent skin exposure. | Refer to Australian and New Zealand Standard AS/NZS 4501 for occupational protective clothing.[2] |
| Respiratory Protection | A dust mask (e.g., N95, P1, or P2) is necessary if dust is generated.[2] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for safe handling.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Work in a well-ventilated area. Use local exhaust ventilation if there is a risk of dust formation.
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
Avoid the formation of dust and aerosols.
-
Do not get the substance in the eyes, on the skin, or on clothing.
-
Avoid ingestion and inhalation.
-
Keep the container tightly closed when not in use.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some suppliers recommend storage at room temperature, while others suggest refrigeration; always check the supplier's specific instructions.
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
After Inhalation : Move the person to fresh air. If symptoms persist, seek medical advice.
-
After Skin Contact : Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower.
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
After Swallowing : Rinse mouth and make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
In the event of a spill, avoid dust formation, sweep up the material, and place it into a suitable, labeled container for disposal.
Disposal Plan
Proper disposal of Urea-¹³C,¹⁵N₂ and any contaminated materials is critical to prevent environmental contamination.
-
Collection :
-
Collect waste Urea-¹³C,¹⁵N₂ in a sealable and compatible waste container.
-
Ensure the container is clearly and correctly labeled as hazardous or chemical waste.
-
-
Storage of Waste :
-
Store the waste container in a designated area away from incompatible materials.
-
-
Disposal :
-
Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.
-
Safety and Handling Workflow
Caption: Workflow for the safe handling, storage, and disposal of Urea-¹³C,¹⁵N₂.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
